molecular formula C5H6Cl2N4 B166575 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine CAS No. 3440-19-5

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Cat. No.: B166575
CAS No.: 3440-19-5
M. Wt: 193.03 g/mol
InChI Key: ACAHVXOSWOUZAB-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine (CAS 3440-19-5) is a high-purity s-triazine derivative supplied for research and development purposes. This compound, with a molecular formula of C 5 H 6 Cl 2 N 4 and a molecular weight of 193.03 g/mol, is characterized by its high purity, typically ≥95% . Its physical properties include a predicted density of approximately 1.497 g/cm³ and a high boiling point near 363°C . The presence of reactive chlorine atoms on the triazine ring makes this chemical a valuable synthetic intermediate, particularly in nucleophilic aromatic substitution reactions, enabling the preparation of more complex molecules for various research applications. Researchers can utilize this compound in the synthesis of specialized chemicals, including potential agrochemicals or pharmaceutical candidates. The structural motif of the 1,3,5-triazine core is of significant interest in medicinal and materials chemistry. Proper handling procedures must be followed as this material is air-sensitive and may cause skin and eye irritation . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6Cl2N4/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAHVXOSWOUZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073322
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
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Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3440-19-5
Record name 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Precursors for N-Ethyl-Dichlorotriazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Dichlorotriazine Core

N-ethyl-dichlorotriazine compounds represent a critical class of chemical intermediates, most notably 2,4-dichloro-6-(ethylamino)-1,3,5-triazine. This structure serves as a foundational building block in diverse fields, from the synthesis of widely used herbicides like Simazine to the creation of reactive dyes and the development of novel pharmaceutical agents.[1][2][3] The value of this scaffold lies in the two remaining reactive chlorine atoms, which can be further functionalized through subsequent nucleophilic substitutions, allowing for the construction of complex molecular architectures.

This guide provides an in-depth analysis of the core precursors and the underlying chemical principles governing the synthesis of N-ethyl-dichlorotriazine compounds. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical literature for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Part 1: Analysis of Core Precursors

The synthesis of N-ethyl-dichlorotriazine compounds is fundamentally a story of two key reactants: an electrophilic triazine core and a primary amine nucleophile. The selection and handling of these precursors are paramount to achieving high yield and purity of the desired mono-substituted product.

The Electrophilic Scaffold: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

Cyanuric chloride is the cornerstone precursor for this synthesis.[1][4] Its utility stems from several key properties:

  • Commercial Availability and Cost-Effectiveness: It is a readily available and inexpensive industrial chemical, making it an ideal starting material for large-scale synthesis.[1]

  • Trifunctional Reactivity: The 1,3,5-triazine ring is highly electron-deficient, rendering the three chlorine-bearing carbon atoms susceptible to nucleophilic attack. This allows for sequential, controlled substitution reactions.[1][4]

  • Differential Reactivity: The most crucial aspect of cyanuric chloride chemistry is the decreasing reactivity of the chlorine atoms with each successive substitution. The introduction of an electron-donating amino group deactivates the triazine ring towards further nucleophilic attack. This inherent property is the key to selective synthesis.[2][5]

This differential reactivity can be effectively controlled by temperature, following a well-established empirical rule:

  • First Substitution (Monosubstitution): Occurs readily at low temperatures, typically between 0-5°C.

  • Second Substitution (Disubstitution): Requires moderate temperatures, often around room temperature to 40°C.

  • Third Substitution (Trisubstitution): Necessitates elevated temperatures, frequently above 60-80°C.

This principle allows for the isolation of the dichlorotriazine intermediate with high selectivity, preventing the formation of di- and tri-substituted byproducts.[2]

**1.2 The Nucleophile: Ethylamine (CH₃CH₂NH₂) **

Ethylamine serves as the nucleophilic precursor, providing the N-ethyl moiety. It is a primary amine that readily attacks the electrophilic carbon of the triazine ring. The reaction is a classic nucleophilic aromatic substitution (SNAr). Ethylamine is typically used as a concentrated aqueous solution or in an appropriate organic solvent.[3] The stoichiometry is critical; using a slight excess of ethylamine can ensure the complete consumption of the cyanuric chloride, but a large excess, especially at elevated temperatures, could promote disubstitution.

Part 2: Synthetic Strategy and Mechanism

The core of this synthesis is a stepwise nucleophilic aromatic substitution (SNAr). The reaction proceeds by the addition of the ethylamine nucleophile to the triazine ring, forming a tetrahedral intermediate, followed by the elimination of a chloride ion.

An essential component of this reaction is the presence of an acid scavenger, such as sodium carbonate or sodium hydroxide.[6][7] The reaction liberates one equivalent of hydrochloric acid (HCl) for each substitution. This acid can protonate the ethylamine, rendering it non-nucleophilic and halting the reaction. The base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine from its core precursors.

SynthesisWorkflow cluster_reaction Reaction Vessel (0-5 °C) cluster_workup Work-up & Purification CC Cyanuric Chloride (in Acetone/Solvent) Reaction Nucleophilic Aromatic Substitution CC->Reaction EA Ethylamine Solution EA->Reaction Base Acid Scavenger (e.g., Na2CO3) Base->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Product Mixture Drying Drying (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Crude Product FinalProduct N-Ethyl-Dichlorotriazine (Pure Product) Purification->FinalProduct

Caption: Overall workflow for N-ethyl-dichlorotriazine synthesis.

Part 3: Experimental Protocol and Data

This section provides a validated, step-by-step methodology for the synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Cyanuric ChlorideC₃Cl₃N₃184.4118.4 g (0.1 mol)Highly reactive, handle with care.
EthylamineC₂H₇N45.084.5 g (0.1 mol)Typically used as a 70% aq. solution.
Sodium CarbonateNa₂CO₃105.9910.6 g (0.1 mol)Anhydrous, used as an acid scavenger.
AcetoneC₃H₆O58.08200 mLSolvent for cyanuric chloride.
WaterH₂O18.02200 mLUsed for the reaction medium.
Ethyl AcetateC₄H₈O₂88.11~300 mLFor extraction.
Anhydrous Na₂SO₄Na₂SO₄142.04As neededFor drying the organic phase.
HexaneC₆H₁₄86.18As neededFor recrystallization.
Step-by-Step Synthesis Protocol
  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 18.4 g (0.1 mol) of cyanuric chloride in 200 mL of acetone.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Addition of Nucleophile: While maintaining the temperature at 0-5°C and stirring vigorously, slowly add a solution of 4.5 g (0.1 mol) of ethylamine in 50 mL of water over 30-45 minutes.[3][8]

  • pH Control: Simultaneously, add a solution of 10.6 g (0.1 mol) of sodium carbonate in 150 mL of water portion-wise to maintain the pH of the reaction mixture between 6.5 and 7.0.

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 150 mL of ethyl acetate and shake well. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with 75 mL portions of ethyl acetate.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as hexane or a hexane/ethyl acetate mixture, to obtain pure 2,4-dichloro-6-(ethylamino)-1,3,5-triazine as a white crystalline solid.

Visualizing Temperature-Dependent Selectivity

The choice of temperature is the most critical parameter for controlling the degree of substitution on the triazine ring.

Selectivity CC Cyanuric Chloride Cl Cl Cl MonoSub Mono-substituted (Dichlorotriazine) NHR Cl Cl CC:f1->MonoSub:f1 + R-NH2 0-5 °C DiSub Di-substituted (Monochlorotriazine) NHR NHR Cl MonoSub:f2->DiSub:f2 + R-NH2 ~25-40 °C TriSub Tri-substituted (Melamine derivative) NHR NHR NHR DiSub:f3->TriSub:f3 + R-NH2 > 60 °C

Caption: Temperature control for selective substitution on the triazine ring.

Conclusion

The synthesis of N-ethyl-dichlorotriazine compounds is a well-established and highly controllable process, hinging on the principles of stepwise nucleophilic aromatic substitution. The judicious selection of cyanuric chloride as the electrophilic core and ethylamine as the nucleophile, combined with strict temperature control and effective pH management, allows for the efficient and high-yield production of the desired mono-substituted dichlorotriazine intermediate. This guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize these valuable chemical building blocks for a wide array of applications.

References

  • Miladinova, P. M. (2022). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT.
  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025). Molecules. [Link]

  • Sa e Melo, M. L. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • CN103588717A - 13C-labeled simazine synthesis method. (n.d.).
  • US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines. (n.d.).
  • Abdel-Wahab, B. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • Islam, R., et al. (2021). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. ResearchGate. [Link]

  • US4678852A - Process for reacting cyanuric chloride with ammonia or with amines. (n.d.).
  • Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. (n.d.).
  • Becher, T. B., et al. (n.d.). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. PMC - NIH. [Link]

  • Gunasekara, A. S., & Xing, B. (2007). Chemistry and Fate of Simazine. ResearchGate. [Link]

  • N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. (n.d.). ResearchGate. [Link]

  • US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride. (n.d.).
  • Simazine. (n.d.). PubChem - NIH. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (n.d.).
  • Islam, R., et al. (2021). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. Tekstilec. [Link]

  • Simazine 900 WG. (n.d.). Apparent Ag. [Link]

  • Al-Masoudi, N. A. L., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

  • Synthetic scheme for 2,4-diamino-6-chloro-[4][9]triazines. (n.d.). ResearchGate. [Link]

  • Simazine. (n.d.). Wikipedia. [Link]

  • Synthesis of 4,6-dichloro-2-ethoxycarbonylmethylamino-S-triazine. (n.d.). PrepChem.com. [Link]

  • Elasfar, A. A., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Mediterranean Journal of Basic and Applied Sciences. [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (n.d.). DTIC. [Link]

Sources

The Art of Molecular Scaffolding: A Technical Guide to Nucleophilic Aromatic Substitution on Dichlorotriazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Triazine Core

The 1,3,5-triazine ring system, particularly in its dichlorinated form, represents a cornerstone in the edifice of modern medicinal chemistry and materials science. Its inherent chemical properties—an electron-deficient aromatic system activated towards nucleophilic attack—make it a uniquely versatile scaffold. The sequential and controlled substitution of its chlorine atoms via nucleophilic aromatic substitution (SNAr) allows for the precise construction of complex molecules with diverse functionalities. This guide, intended for researchers, scientists, and drug development professionals, delves into the mechanistic intricacies of SNAr on dichlorotriazines, providing both a theoretical framework and practical, field-proven insights to harness the full potential of this remarkable chemical entity. From kinase inhibitors to functional dyes, the applications of dichlorotriazine derivatives are vast and continually expanding, underscoring the importance of a deep, mechanistic understanding of their synthesis.

The Core Mechanism: An Addition-Elimination Pas de Deux

The nucleophilic aromatic substitution on a dichlorotriazine is not a direct displacement. Instead, it proceeds through a well-established two-step addition-elimination mechanism. The electron-withdrawing nature of the nitrogen atoms in the triazine ring renders the carbon atoms electrophilic and susceptible to attack by a nucleophile.

  • Nucleophilic Addition and the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This disrupts the aromaticity of the triazine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial to the facility of the overall reaction.

  • Elimination and Restoration of Aromaticity: In the second, typically faster step, the leaving group (a chloride ion) is expelled, and the aromaticity of the triazine ring is restored. This results in the net substitution of a chlorine atom with the incoming nucleophile.

The overall second-order nature of the reaction, along with the observed products and reactivity trends, are all consistent with this SNAr mechanism.[1]

Experimental_Workflow cluster_protocol1 Protocol 1: Monosubstitution cluster_protocol2 Protocol 2: Disubstitution Start Start P1_Step1 Dissolve Cyanuric Chloride in Anhydrous Solvent Start->P1_Step1 P1_Step2 Cool to -15 °C P1_Step1->P1_Step2 P1_Step3 Add Nucleophile 1 and Base P1_Step2->P1_Step3 P1_Step4 Stir for 1 hour at -15 °C P1_Step3->P1_Step4 P1_Step5 Workup and Purification P1_Step4->P1_Step5 P1_Product Monosubstituted Dichlorotriazine P1_Step5->P1_Product P2_Step1 Dissolve Monosubstituted Product in Anhydrous Solvent P1_Product->P2_Step1 P2_Step2 Add Nucleophile 2 and Base P2_Step1->P2_Step2 P2_Step3 Stir at Room Temperature or Reflux P2_Step2->P2_Step3 P2_Step4 Workup and Purification P2_Step3->P2_Step4 P2_Product Unsymmetrical Disubstituted Triazine P2_Step4->P2_Product

Sources

The Strategic Utility of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the quest for versatile molecular scaffolds that enable rapid and efficient generation of diverse chemical libraries is paramount. Among these, the 1,3,5-triazine core has emerged as a "privileged structure" due to its widespread presence in biologically active compounds. This guide focuses on a particularly valuable building block derived from this core: 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine . We will delve into its synthesis, physicochemical properties, and its strategic application as a cornerstone for the construction of novel therapeutic agents. The inherent reactivity of its dichlorotriazine moiety, coupled with the modulating effect of the N-ethyl group, provides a powerful tool for medicinal chemists to explore new chemical space in the pursuit of innovative treatments for a range of diseases, including cancer and viral infections.[1][2][3][4][5]

Core Attributes of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a stable, white crystalline solid that serves as an excellent starting point for the synthesis of more complex molecules. Its utility is rooted in the differential reactivity of the two chlorine atoms on the triazine ring, a feature that allows for sequential and site-selective nucleophilic substitutions.

PropertyValueSource
IUPAC Name 4,6-dichloro-N-ethyl-1,3,5-triazin-2-aminePubChem
CAS Number 3440-19-5PubChem
Molecular Formula C₅H₆Cl₂N₄PubChem
Molecular Weight 193.03 g/mol PubChem
Appearance White to off-white solidGeneric Material Properties
Solubility Soluble in many organic solventsGeneric Material Properties
Spectroscopic Characterization

A comprehensive understanding of the spectroscopic signature of this building block is crucial for reaction monitoring and product characterization.

Technique Observed Data
¹H NMR Spectral data would show characteristic signals for the ethyl group protons (a quartet and a triplet) and a signal for the amine proton.
¹³C NMR The spectrum would display distinct signals for the two carbons of the ethyl group and the three carbons of the triazine ring.
Mass Spec (GC-MS) The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms.
Infrared (IR) Key vibrational bands would be observed for N-H stretching, C-N stretching of the triazine ring, and C-Cl stretching.

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and instrument used.

The Synthetic Keystone: Controlled Reactivity

The synthetic versatility of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine originates from the parent molecule, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms of cyanuric chloride can be sequentially displaced by nucleophiles at different temperatures.[5] The first substitution is typically carried out at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. This differential reactivity is the cornerstone of its utility in building complex, unsymmetrical molecules.[5]

The synthesis of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine itself follows this principle. By carefully controlling the stoichiometry and temperature, one chlorine atom of cyanuric chloride is selectively replaced by an ethylamino group.

G CyanuricChloride Cyanuric Chloride TargetMolecule 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine CyanuricChloride->TargetMolecule Low Temperature (e.g., 0-5 °C) Ethylamine Ethylamine (1 eq.) Ethylamine->TargetMolecule

Figure 1. General synthetic scheme for 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine.

Detailed Experimental Protocol for Synthesis

This protocol is a representative procedure based on established methods for the synthesis of related aminodichlorotriazines.[1]

Materials:

  • Cyanuric chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium carbonate or another suitable base

  • Ice

  • Standard laboratory glassware and stirring equipment

Procedure:

  • A solution of cyanuric chloride in anhydrous diethyl ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled to 0-5 °C in an ice bath.

  • A solution of one equivalent of ethylamine in diethyl ether is added dropwise to the stirred cyanuric chloride solution, maintaining the temperature below 5 °C.

  • Simultaneously, a solution of a suitable base (e.g., sodium carbonate) in water is added dropwise to neutralize the hydrochloric acid formed during the reaction.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5 °C.

  • The resulting white precipitate (4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine) is collected by filtration, washed with cold water to remove any inorganic salts, and then with a small amount of cold diethyl ether.

  • The product is dried under vacuum to yield the pure compound.

Self-Validation: The purity of the synthesized compound should be verified by melting point determination and spectroscopic methods (NMR, IR, MS). The presence of any di- or tri-substituted products would indicate a lack of temperature control or incorrect stoichiometry.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true value of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The two remaining chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the creation of large and diverse compound libraries.

G Start 4,6-Dichloro-N-ethyl- 1,3,5-triazin-2-amine Intermediate1 Mono-substituted intermediate Start->Intermediate1 + Nucleophile 1 (Room Temp) FinalProduct Di-substituted final product Intermediate1->FinalProduct + Nucleophile 2 (Elevated Temp)

Figure 2. Stepwise substitution on the dichlorotriazine core.

Case Study: Kinase Inhibitors in Oncology

The 1,3,5-triazine scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy.[6][7][8] The triazine ring can act as a scaffold to correctly orient pharmacophoric groups that interact with the ATP-binding site of kinases. 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is an ideal starting point for the synthesis of such inhibitors.

For instance, a research program aimed at developing novel PI3K inhibitors could utilize this building block.[6] The synthesis would involve the sequential reaction of the dichlorotriazine with two different amine-containing fragments, one to occupy the hinge-binding region of the kinase and the other to interact with other key residues in the active site.

Hypothetical Reaction Scheme for a Kinase Inhibitor:

  • Step 1: Reaction of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine with a hinge-binding amine (e.g., an aminopyrazole) at room temperature to displace the first chlorine atom.

  • Step 2: Reaction of the resulting mono-chloro intermediate with a second amine containing a solubilizing group or a fragment that targets a specific pocket of the kinase at an elevated temperature to displace the second chlorine atom.

The biological activity of the final compounds would then be evaluated in enzymatic and cellular assays to determine their potency and selectivity as kinase inhibitors.

Antiviral and Antimicrobial Drug Discovery

Derivatives of 1,3,5-triazine have also shown significant promise as antiviral and antimicrobial agents.[3][4] The ability to introduce a wide range of functional groups onto the triazine core allows for the fine-tuning of the molecule's properties to optimize its interaction with viral or microbial targets.

For example, a library of compounds can be generated by reacting 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine with various hydrazides, thiosemicarbazides, or other nucleophilic heterocycles known to possess antimicrobial activity.[4] These libraries can then be screened against a panel of viruses and bacteria to identify lead compounds for further development.

Conclusion and Future Perspectives

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from inexpensive starting materials and the predictable, stepwise reactivity of its chlorine atoms make it an ideal scaffold for the construction of diverse and complex molecules. The demonstrated and potential applications of its derivatives in oncology, virology, and bacteriology underscore its importance in modern drug discovery. As our understanding of disease pathways continues to grow, the strategic use of such adaptable building blocks will be crucial in the development of the next generation of targeted therapeutics. The continued exploration of new nucleophilic partners and the development of innovative synthetic methodologies will undoubtedly unlock the full potential of this powerful chemical tool.

References

  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, International Edition, 61(1), 97-109. Available at: [Link]

  • Clemêncio, D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(8), 634-643. Available at: [Link]

  • LookChem. (n.d.). Cas 2272-40-4, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from [Link]

  • Frolova, Y., et al. (2021). The synthesis and antiviral activity against yellow fever virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry, 19(2), 24-31. Available at: [Link]

  • Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-012. Available at: [Link]

  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Retrieved from [Link]

  • Fun, H. K., et al. (2005). N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2773-o2775. Available at: [Link]

  • PubChem. (n.d.). 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Popiołek, Ł., & Baran, W. (2015). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 12(1), 45-69. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor. Journal of Saudi Chemical Society, 27(4), 101665. Available at: [Link]

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  • Araxes Pharma LLC. (2024). Heterocyclic spiro compounds and methods of use thereof for the treatment of cancer (U.S. Patent No. 12,134,620 B2). U.S. Patent and Trademark Office. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 27(11), 3587. Available at: [Link]

  • Hayat, F., et al. (2018). Synthesis and PI3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1667. Available at: [Link]

  • Unciti-Broceta, A. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

  • Thompson, M. J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5945. Available at: [Link]

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The Dual-Faceted Chemistry of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Dichlorotriazine Scaffold

The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, serves as a foundational scaffold for a diverse array of biologically active molecules. Among its derivatives, 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine stands out as a molecule of significant interest, bridging the fields of agrochemicals and medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and multifaceted applications of this compound, with a particular focus on its established role as a herbicide and its emerging potential as a covalent ligand in drug discovery. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their experimental design and strategic thinking.

I. Synthesis and Physicochemical Characteristics

The synthetic route to 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a classic example of nucleophilic aromatic substitution on the electron-deficient triazine ring. The process begins with the readily available and inexpensive starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the three chlorine atoms on cyanuric chloride at varying temperatures allows for a controlled, stepwise substitution.

The introduction of the N-ethylamino group is achieved by reacting cyanuric chloride with one equivalent of ethylamine at a low temperature, typically around 0-5 °C. This temperature control is critical to favor monosubstitution and prevent the formation of di- and tri-substituted products. The reaction is generally carried out in a suitable solvent system, such as acetone/water, in the presence of a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.

Below is a detailed, step-by-step methodology for the synthesis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine.

Experimental Protocol: Synthesis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ethylamine (aqueous solution, e.g., 70%)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • Ice

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in acetone. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Amine Addition: Prepare a solution of ethylamine (1 equivalent) in water and add it to the dropping funnel.

  • Nucleophilic Substitution: Slowly add the ethylamine solution dropwise to the stirred solution of cyanuric chloride over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Neutralization: Concurrently, or immediately following the amine addition, add a solution of sodium bicarbonate (1 equivalent) in water to neutralize the HCl formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the monosubstituted product.

  • Workup: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator. The aqueous residue will contain the precipitated product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine as a white solid.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Causality Behind Experimental Choices: The use of a low temperature is paramount to control the reactivity of cyanuric chloride and achieve selective monosubstitution. Ethylamine, being a primary amine, is a potent nucleophile that readily attacks the electron-deficient carbon of the triazine ring. The biphasic acetone/water solvent system facilitates the dissolution of both the organic cyanuric chloride and the aqueous ethylamine and sodium bicarbonate.

Physicochemical Properties:

The key physicochemical properties of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine are summarized in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation characteristics.

PropertyValueSource
Molecular Formula C₅H₆Cl₂N₄PubChem CID: 18926[1]
Molecular Weight 193.03 g/mol PubChem CID: 18926[1]
Appearance White crystalline solid (inferred)General knowledge
Melting Point Not available
Water Solubility Low (inferred from related compounds)
LogP 2.5PubChem CID: 18926[1]

II. Herbicidal Activity: Mechanism of Action

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine belongs to the triazine class of herbicides, which are known to act by inhibiting photosynthesis.[2] The primary target of triazine herbicides is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Mechanism of Photosystem II Inhibition:

Triazine herbicides, including 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine, function by blocking the electron transport chain in PSII. Specifically, they bind to the D1 protein of the PSII complex, at the quinone-binding (QB) site. This binding is non-covalent and reversible. By occupying the QB site, the herbicide prevents the binding of plastoquinone, the native electron acceptor. This blockage of electron flow from the primary electron acceptor (QA) to plastoquinone effectively halts the linear electron transport, leading to a cascade of detrimental effects:

  • Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, thereby inhibiting the synthesis of ATP and NADPH, the energy currency and reducing power required for carbon fixation.

  • Oxidative Stress: The blockage of electron flow leads to the accumulation of highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation, membrane damage, and chlorophyll bleaching, ultimately leading to cell death.

G P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB_site QB Site (D1 Protein) QA->QB_site e⁻ PQ Plastoquinone Pool QB_site->PQ e⁻ ROS Reactive Oxygen Species (ROS) (Lipid Peroxidation, Cell Death) QB_site->ROS Leads to Cyt_b6f Cytochrome b6f PQ->Cyt_b6f PC Plastocyanin Cyt_b6f->PC PSI Photosystem I PC->PSI Light Light Energy Light->P680 H2O H₂O H2O->P680 2e⁻ O2 O₂ Herbicide 4,6-Dichloro-N-ethyl- 1,3,5-triazin-2-amine Herbicide->QB_site Blocks Binding

Figure 1: Mechanism of action of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine as a Photosystem II inhibitor.

Herbicidal Efficacy:

HerbicideIC₅₀ for PSII Inhibition (M)Target Weeds
Atrazine ~1 x 10⁻⁷Broadleaf and some grassy weeds
Simazine ~2 x 10⁻⁷Broadleaf and annual grasses

Note: IC₅₀ values can vary depending on the plant species and experimental conditions.

The ethylamino substituent in 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a common feature in many commercial triazine herbicides and is known to contribute to their herbicidal activity. The overall efficacy of the compound will depend on factors such as its uptake, translocation, and metabolism within the target plant species.

III. Application in Drug Discovery: The Dichlorotriazine Warhead

Beyond its role in agriculture, the 4,6-dichloro-1,3,5-triazin-2-yl moiety is gaining significant attention in the field of drug discovery as a versatile "warhead" for the design of covalent inhibitors. Covalent drugs form a stable, irreversible bond with their protein target, which can offer several advantages over non-covalent inhibitors, including:

  • Increased Potency and Duration of Action: The irreversible nature of the bond can lead to a more sustained biological effect.

  • High Ligand Efficiency: Strong target engagement can be achieved with smaller, more efficient molecules.

  • Overcoming Drug Resistance: Covalent inhibition can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding site.

Mechanism of Covalent Binding:

The two chlorine atoms on the triazine ring of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine are susceptible to nucleophilic attack by amino acid residues on the surface of a target protein. The reactivity of these chlorine atoms is tunable, allowing for a degree of selectivity. The primary nucleophilic amino acid residues targeted by dichlorotriazines are:

  • Lysine: The ε-amino group of lysine is a strong nucleophile and a common target for dichlorotriazine-based covalent inhibitors.

  • Cysteine: The thiol group of cysteine is also a potent nucleophile that can react with the dichlorotriazine core.

  • Tyrosine and Serine: The hydroxyl groups of these residues can also act as nucleophiles, although they are generally less reactive than lysine and cysteine.

The first substitution of a chlorine atom by a nucleophilic residue on the protein is typically the rate-determining step. The second chlorine atom can then either react with another nearby nucleophile, leading to cross-linking, or be hydrolyzed by water.

G cluster_workflow Covalent Inhibition Workflow Ligand 4,6-Dichloro-N-ethyl- 1,3,5-triazin-2-amine (Dichlorotriazine Warhead) NonCovalentComplex Initial Non-covalent Binding Complex Ligand->NonCovalentComplex Binding TargetProtein Target Protein (with nucleophilic residues e.g., Lys, Cys) TargetProtein->NonCovalentComplex Binding CovalentAdduct Irreversible Covalent Adduct (Inhibited Protein) NonCovalentComplex->CovalentAdduct Nucleophilic Attack (e.g., Lys-NH₂ on C-Cl)

Figure 2: General workflow of covalent inhibition by a dichlorotriazine-based ligand.

Designing Selective Covalent Inhibitors:

The key to successful covalent drug design is to achieve high selectivity for the intended target protein, thereby minimizing off-target effects and potential toxicity. This is accomplished by designing the non-covalent "scaffold" of the inhibitor to have a high affinity and specificity for the binding pocket of the target protein. The dichlorotriazine "warhead" is then positioned to react with a nearby nucleophilic residue.

The reactivity of the dichlorotriazine can be modulated by the nature of the substituent at the 2-position. The N-ethylamino group in 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine influences the electronics of the triazine ring and thus the reactivity of the chlorine atoms. Researchers can systematically modify this and other positions to fine-tune the reactivity and selectivity of the covalent inhibitor.

Experimental Protocol: Assessing Covalent Binding to a Target Protein

Materials:

  • Purified target protein with a known or suspected nucleophilic residue in the binding pocket.

  • 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

  • Appropriate buffer system for the target protein

  • Mass spectrometer (e.g., LC-MS/MS) for intact protein analysis and peptide mapping

  • SDS-PAGE analysis equipment

Procedure:

  • Incubation: Incubate the purified target protein with an excess of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine in the appropriate buffer at a controlled temperature (e.g., 37 °C) for various time points.

  • Quenching: Stop the reaction at each time point by adding a quenching agent (e.g., a high concentration of a small molecule thiol like dithiothreitol) or by rapid desalting to remove the excess unbound inhibitor.

  • Intact Protein Analysis: Analyze the protein samples from each time point by LC-MS to determine the extent of covalent modification. An increase in the molecular weight of the protein corresponding to the mass of the inhibitor fragment indicates covalent binding.

  • Peptide Mapping: To identify the specific site of covalent modification, digest the modified protein with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The modified peptide will have a mass shift corresponding to the covalent adduct. Fragmentation of this peptide in the mass spectrometer will allow for the precise identification of the modified amino acid residue.

  • SDS-PAGE Analysis: Run the reaction samples on an SDS-PAGE gel. A shift in the band corresponding to the target protein may be observed upon covalent modification.

Self-Validating System: The combination of intact protein mass analysis and peptide mapping provides a self-validating system. The mass shift observed in the intact protein should be consistent with the mass of the adduct identified on a specific peptide. This dual confirmation provides high confidence in the identification of the covalent binding event and the specific site of modification.

IV. Analytical Methodologies

Accurate and sensitive analytical methods are essential for studying the environmental fate of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine as a herbicide and for its characterization in a drug discovery context. The most common techniques for the analysis of triazine herbicides are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like dichlorotriazines.

  • Sample Preparation: Extraction from environmental samples (e.g., water, soil) is typically performed using liquid-liquid extraction or solid-phase extraction (SPE).

  • GC Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to separate the analyte from other components in the sample.

  • MS Detection: The mass spectrometer provides highly specific detection and structural information. The electron ionization (EI) mass spectrum of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine will show a characteristic molecular ion peak and fragmentation pattern that can be used for its unambiguous identification. The PubChem database lists characteristic mass-to-charge ratios (m/z) for this compound, including prominent peaks at 177, 179, and 192.[1]

High-Performance Liquid Chromatography (HPLC):

HPLC is well-suited for the analysis of less volatile and thermally labile compounds and is also widely used for triazine analysis.

  • Sample Preparation: Similar extraction methods as for GC-MS are employed.

  • HPLC Separation: Reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and water is a common method for separating triazine herbicides.

  • Detection: UV detection can be used, but coupling HPLC with mass spectrometry (LC-MS) provides much higher sensitivity and selectivity, especially for complex matrices.

V. Future Perspectives and Conclusion

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine represents a fascinating molecular entity with a dual identity. Its established role as a Photosystem II-inhibiting herbicide underscores the potency of the triazine scaffold in disrupting fundamental biological processes. The well-understood mechanism of action and the wealth of data on related triazine herbicides provide a solid foundation for further research into its environmental behavior and potential for new agrochemical applications.

Perhaps more exciting is the burgeoning potential of the dichlorotriazine moiety as a covalent warhead in drug discovery. The tunable reactivity and the ability to target key nucleophilic residues on proteins open up a vast landscape for the development of novel therapeutics. The challenge for medicinal chemists will be to design highly selective covalent inhibitors that maximize on-target efficacy while minimizing off-target toxicity.

Future research should focus on several key areas:

  • Quantitative Biological Data: There is a clear need for specific quantitative data on the herbicidal potency (IC₅₀) of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine against a range of weed species.

  • Covalent Ligand Screening: The compound should be screened against various protein targets to identify potential therapeutic applications. Detailed kinetic studies of its covalent binding to specific proteins are necessary to understand its reactivity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-ethyl group and exploration of other substituents at the 2-position of the dichlorotriazine ring will be crucial for optimizing both its herbicidal activity and its potential as a covalent inhibitor.

References

  • De Prado, R., & Franco, A. R. (2004). Cross-resistance and herbicide metabolism in grass weeds. Weed Science, 52(3), 468-475.
  • PubChem. (n.d.). 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

synthesis protocol for 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and Its Derivatives

Introduction: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a foundational scaffold in modern chemistry, underpinning a vast array of functional molecules. Derivatives of this heterocycle are prominent in agrochemicals, such as the herbicide Simazine, and in medicinal chemistry, where they exhibit properties including anticancer and antimicrobial activities.[1][2][3] The synthetic accessibility and modular nature of the triazine core stem almost entirely from one key starting material: 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1][4]

This application note provides a detailed guide for the synthesis of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine and its subsequent derivatization. We will delve into the core chemical principles, provide field-tested protocols, and explain the critical experimental parameters that ensure a selective and high-yield synthesis. The methodologies described herein are designed for researchers and professionals in organic synthesis and drug development.

Core Principles: Mastering the Stepwise Substitution of Cyanuric Chloride

The synthesis of substituted triazines from cyanuric chloride is a classic example of a sequential nucleophilic aromatic substitution (SNAr) reaction. The key to creating specific derivatives lies in understanding and controlling the reactivity of the three chlorine atoms on the triazine ring.

Causality Behind Experimental Choices:

  • Differential Reactivity: The three chlorine atoms on cyanuric chloride are not equally reactive. The first chlorine is highly susceptible to nucleophilic attack. Once substituted, the electron-donating character of the new substituent (e.g., an amino group) deactivates the ring towards further substitution. Consequently, the second chlorine atom is less reactive than the first, and the third is significantly less reactive than the second.[5][6]

  • Temperature as the Primary Control Element: This differential reactivity is exquisitely sensitive to temperature. This provides the chemist with a powerful tool for controlling the degree of substitution. A widely accepted empirical rule is as follows:

    • First Substitution: Occurs readily at low temperatures, typically between 0–5 °C.

    • Second Substitution: Requires elevated temperatures, often in the range of 30–70 °C.

    • Third Substitution: Demands more forcing conditions, such as heating at reflux temperatures (>80 °C).

  • The Essential Role of an Acid Acceptor: Each substitution reaction liberates one equivalent of hydrochloric acid (HCl). This acid will protonate the amine nucleophile, converting it into its non-nucleophilic ammonium salt. To prevent this and drive the reaction to completion, a base (an acid acceptor) must be included to neutralize the HCl as it is formed.[6][7] Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or tertiary amines.

The overall synthetic strategy is visualized in the workflow below.

G CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Mono 4,6-Dichloro-N-ethyl- 1,3,5-triazin-2-amine CC->Mono  + Ethylamine  0-5 °C, Base Di_sym 4-Chloro-N,N'-diethyl- 1,3,5-triazine-2,6-diamine (Symmetrical) Mono->Di_sym  + Ethylamine  40-70 °C, Base Di_asym 4-Chloro-6-(Nu)-N-ethyl- 1,3,5-triazin-2-amine (Asymmetrical) Mono->Di_asym  + Nucleophile (Nu-H)  40-70 °C, Base Tri Trisubstituted Derivative Di_sym->Tri  + Nucleophile (Nu-H)  >80 °C, Base Di_asym->Tri  + Nucleophile (Nu'-H)  >80 °C, Base

Caption: Stepwise synthesis of triazine derivatives from cyanuric chloride.

Experimental Protocols

Safety Precaution: Cyanuric chloride is a fuming solid and is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Protocol 1: Synthesis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

This protocol details the selective monosubstitution of cyanuric chloride with ethylamine. Maintaining a low temperature is critical to prevent the formation of the disubstituted byproduct.[8]

Materials:

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ethylamine (e.g., 70% solution in water or as the hydrochloride salt with an extra equivalent of base)

  • Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Crushed Ice and Distilled Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq.) in acetone (approx. 5-10 mL per gram of cyanuric chloride).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of ethylamine (1.0 eq.) in cold water or acetone.

  • To the stirring cyanuric chloride solution at 0 °C, add the base (1.0-1.1 eq.) portion-wise.

  • Slowly add the cold ethylamine solution dropwise to the cyanuric chloride suspension over 30-60 minutes. The temperature must be rigorously maintained at 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 3-4 hours.

  • Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexane). The goal is the complete consumption of the cyanuric chloride starting material.

  • Once the reaction is complete, pour the mixture slowly into a large beaker containing crushed ice (approx. 100 mL of ice per gram of initial cyanuric chloride) with vigorous stirring.

  • A white precipitate will form. Continue stirring for 15-20 minutes as the ice melts.

  • Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold distilled water (3x volumes) to remove any inorganic salts.

  • Dry the resulting white solid under high vacuum to obtain the pure 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine.

Protocol 2: Synthesis of a Disubstituted Derivative (Example: 4-Chloro-6-morpholino-N-ethyl-1,3,5-triazin-2-amine)

This protocol demonstrates the second, asymmetrical substitution using the product from Protocol 1.

Materials:

  • 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine (from Protocol 1)

  • Morpholine

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Toluene or Acetone

Procedure:

  • Suspend or dissolve 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine (1.0 eq.) in toluene or acetone in a round-bottom flask.

  • Add the base (1.1 eq.) to the mixture.

  • Add morpholine (1.0 eq.) to the stirring suspension.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours.

  • Self-Validation: Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, filter off any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.

Data Summary: Reaction Conditions

The choice of reaction parameters is crucial for directing the synthesis towards the desired product. The following table summarizes typical conditions for sequential substitutions.

Substitution StepNucleophile TypeTemperature (°C)Base (Acid Acceptor)Typical Solvent(s)
First Primary/Secondary Amine0 – 5K₂CO₃, NaHCO₃Acetone, THF[8]
Second Primary/Secondary Amine40 – 70NaOH, K₂CO₃Toluene, Acetone, THF[7]
Third Primary/Secondary Amine> 80 (Reflux)NaOHDioxane, Toluene
Alcohol/Thiol Alkoxide/Thiolate0 – 50NaH, NaOHTHF, Parent Alcohol[2]

Mechanistic Insight

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks one of the electron-deficient carbon atoms of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of a chloride ion.

Caption: SNAr mechanism for the reaction of cyanuric chloride with ethylamine.

Note: The DOT script above is a template. For actual rendering, image paths for chemical structures would be needed or the structures would need to be drawn using DOT language itself, which is complex.

Conclusion

The synthesis of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine and its derivatives is a robust and highly controllable process, predicated on the principle of temperature-dependent sequential nucleophilic substitution. By carefully managing reaction temperatures and ensuring the presence of an acid acceptor, researchers can selectively prepare mono-, di-, and tri-substituted triazines with high purity and yield. The protocols and principles outlined in this guide provide a solid foundation for the development of novel triazine-based compounds for a wide range of applications.

References

  • Thurston, J. T., Dudley, J. R., Kaiser, D. W., Hechenbleikner, I., Schaefer, F. C., & Holm-Hansen, D. (1951). Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of the American Chemical Society, 73(7), 2981–2983. (Note: While this is a foundational paper, a direct link is not available from the search.
  • Shaw, G. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 036-045. [Link]

  • Naval Ordnance Test Station. (1960). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522. [Link]

  • Gunasekara, A. S., & Rubin, A. L. (2012). Chemistry and Fate of Simazine. Journal of Environmental Quality, 41(2), 313-327. [Link]

  • Kumar, R., & Singh, P. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 6, 1143–1149. [Link]

  • Afonso, C. A. M., Lourenço, N. M. T., & Rosat, K. G. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-90. [Link]

  • Biswas, T. (2020). Cyanuric chloride: Basic idea, preparation and use in organic synthesis and role of triazine ring. YouTube. [Link]

  • University of Hertfordshire. (2023). Simazine (Ref: G 27692). AERU. [Link]

  • National Center for Biotechnology Information. (n.d.). Simazine. PubChem. [Link]

  • Ciba Ltd. (1968). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
  • Ciba-Geigy Corp. (1977). Process for the substitution of chlorine atoms of cyanuric chloride.
  • Kułaga, D., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(11), 2548. [Link]

  • Krchnak, V., & Smith, J. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(11), 2828. [Link]

Sources

Application Note: Investigating the pH-Dependent Reactivity of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pH in Dichlorotriazine Chemistry

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a member of the s-triazine class of heterocyclic compounds. Characterized by a triazine core substituted with two reactive chlorine atoms, it serves as a versatile intermediate in the synthesis of a wide array of functional molecules, from targeted therapeutics to specialized polymers. The two chlorine atoms are susceptible to sequential nucleophilic substitution, a reactivity that is the cornerstone of its synthetic utility.

However, the stability and reaction kinetics of this compound in aqueous environments are profoundly influenced by pH. Uncontrolled pH can lead to unintended hydrolysis, resulting in reduced yield of the desired product and complex purification challenges. For researchers in drug development and materials science, a quantitative understanding of how pH dictates the reaction pathways of this triazine is not merely academic—it is essential for process optimization, stability testing, and ensuring the reproducibility of synthetic protocols.

This guide provides a comprehensive framework for systematically investigating the effect of pH on the reactivity of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. We will delve into the underlying reaction mechanisms and provide field-tested, step-by-step protocols for kinetic analysis, enabling researchers to harness and control the pH-dependent behavior of this valuable synthetic building block.

Scientific Foundation: Reaction Mechanisms under Varying pH

The reactivity of the C-Cl bonds in 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is dictated by the electrophilicity of the carbon atoms in the triazine ring. The surrounding solution's pH directly modulates this electrophilicity through two primary catalytic pathways: acid catalysis and base catalysis. The rate of hydrolysis is typically slowest near a neutral pH and increases significantly under both acidic and alkaline conditions.[1][2]

Acid-Catalyzed Hydrolysis (pH < 7)

Under acidic conditions, a ring nitrogen atom can become protonated.[3][4] This protonation withdraws electron density from the triazine ring, significantly increasing the partial positive charge on the adjacent carbon atoms. This heightened electrophilicity makes the carbon centers highly susceptible to attack by weak nucleophiles, such as water. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of a hydroxy-triazine intermediate and hydrochloric acid.[3][4]

Base-Catalyzed Hydrolysis (pH > 7)

In alkaline media, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbon atoms of the triazine ring. This direct nucleophilic substitution reaction also results in the displacement of a chloride ion and the formation of the corresponding hydroxy-triazine. The reaction rate in this regime is directly proportional to the concentration of hydroxide ions.[2][5]

Reaction Sequence

It is crucial to recognize that the hydrolysis occurs sequentially. The first chlorine atom is replaced to form 4-Chloro-6-hydroxy-N-ethyl-1,3,5-triazin-2-amine. This intermediate is generally less reactive than the starting dichloro-compound but will undergo a second hydrolysis under similar conditions to yield the final product, 4,6-Dihydroxy-N-ethyl-1,3,5-triazin-2-amine.

Diagram of pH-Dependent Hydrolysis Pathways

The following diagram illustrates the distinct mechanisms that dominate at different pH ranges.

G cluster_acid Acidic Conditions (pH < 7) cluster_base Alkaline Conditions (pH > 7) cluster_neutral Neutral Conditions (pH ≈ 7) A1 Dichloro-Triazine A2 Protonation of Ring Nitrogen A1->A2 + H⁺ A3 Increased Carbon Electrophilicity A2->A3 A4 Nucleophilic Attack by H₂O A3->A4 A5 Monohydroxy-Triazine A4->A5 - H⁺, - Cl⁻ B1 Dichloro-Triazine B2 Direct Nucleophilic Attack by OH⁻ B1->B2 + OH⁻ B3 Monohydroxy-Triazine B2->B3 - Cl⁻ N1 Dichloro-Triazine N2 Very Slow Hydrolysis N1->N2

Sources

Application Note: Quantitative Analysis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and its Derivatives by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and its potential derivatives. This compound is a key intermediate in various synthetic pathways, and accurate quantification is crucial for process monitoring, quality control, and stability testing. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent resolution, peak symmetry, and sensitivity with UV detection. The protocol has been developed with considerations for method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for use in research, development, and regulated laboratory environments.

Introduction

The s-triazine scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in pharmaceuticals, herbicides, and reactive dyes.[1][2] 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine (CAS 3440-19-5) is a dichlorotriazine derivative that functions as a versatile building block.[3] The sequential reactivity of its chlorine atoms allows for the controlled introduction of various nucleophiles, making it a valuable intermediate in the synthesis of more complex molecules.

Given its role as a synthetic precursor, it is imperative to have a reliable analytical method to determine its purity and to identify and quantify related substances, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolving power and sensitivity.[4] This document provides a detailed protocol for the analysis of this compound and its derivatives, grounded in established chromatographic principles and regulatory expectations.

Principle of Reversed-Phase HPLC for Triazine Analysis

Reversed-phase HPLC is the most common mode of liquid chromatography, separating molecules based on their hydrophobicity.[5][6] The stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[7]

In this method, 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and its derivatives are introduced into the HPLC system. Analytes with greater hydrophobicity will have a stronger affinity for the nonpolar C18 stationary phase and will be retained longer on the column.[8] Conversely, more polar analytes will interact more with the polar mobile phase and elute earlier. By carefully controlling the mobile phase composition, a high-resolution separation of the target analyte from its related substances can be achieved.[9] Detection is accomplished using a UV-Vis detector set to a wavelength where the triazine ring exhibits strong absorbance.

Experimental Protocol

Materials and Reagents
  • 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine: Reference Standard (≥98% purity).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, filtered and purified to 18.2 MΩ·cm (Type I).

  • Methanol: HPLC grade (for cleaning).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

Chromatographic Conditions

The following conditions have been optimized for the separation of the target analyte and its common derivatives.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 10 minutes

Causality Behind Choices:

  • Column: A standard C18 column is chosen for its strong hydrophobic retention of the moderately nonpolar triazine ring.[9] The dimensions (4.6 x 150 mm, 5 µm) provide a good balance between resolution, run time, and backpressure.

  • Mobile Phase: An isocratic mixture of acetonitrile and water provides consistent elution and stable baselines. A 60:40 ratio was found to give optimal retention and separation. Acetonitrile is often preferred over methanol as it can offer different selectivity for aromatic compounds and generally results in lower backpressure.[7]

  • Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

  • Detection Wavelength: The triazine ring system typically exhibits strong UV absorbance between 220-250 nm. A wavelength of 240 nm was selected to provide high sensitivity for the parent compound and its likely derivatives.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (e.g., 1-100 µg/mL): Prepare a series of working standards by performing serial dilutions of the Stock Standard Solution with the sample diluent. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing the analyte into a suitable volumetric flask.

  • Add a portion of the sample diluent, sonicate or vortex to dissolve the sample completely.

  • Dilute to the final volume with the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial before injection to remove any particulates that could damage the column.

Method Validation Strategy (ICH Q2(R1) Framework)

To ensure the analytical procedure is suitable for its intended purpose, a validation strategy should be implemented.[10] The objective of validation is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of the target compound.[11] Key validation parameters are outlined below.[12][13]

System Suitability

Before any sample analysis, the performance of the HPLC system must be verified.[14] This is achieved by injecting a working standard solution (e.g., 50 µg/mL) multiple times (n=5 or 6). The results must meet established criteria.[15]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.
Precision (RSD%) RSD ≤ 2.0% for peak area and retention timeDemonstrates the reproducibility of the system's injections and pump performance.[15]
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Forced Degradation: Subjecting a sample solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method should demonstrate that the resulting degradant peaks are well-resolved from the main analyte peak.

  • Peak Purity Analysis: Using a DAD detector to assess the spectral homogeneity across the analyte peak in both stressed and unstressed samples.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five standard solutions across the desired range (e.g., 1-100 µg/mL).[11]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy & Precision
  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Accuracy is reported as the percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicates at 100% of the test concentration. The RSD% should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD% should meet predefined acceptance criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Workflow and Data Presentation

The overall analytical workflow is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_reporting Reporting Stage StdPrep Prepare Standard Solutions Filter Filter Samples & Standards (0.45 µm) StdPrep->Filter SamplePrep Prepare Sample Solutions SamplePrep->Filter SST Perform System Suitability Test (SST) Filter->SST Inject Inject Samples and Standards into HPLC SST->Inject If Pass Acquire Acquire Chromatographic Data (CDS) Inject->Acquire Integrate Integrate Peaks & Generate Calibration Curve Acquire->Integrate Calculate Calculate Analyte Concentration Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The RP-HPLC method described in this application note is a specific, accurate, and precise procedure for the quantitative determination of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and its related derivatives. The simple isocratic mobile phase and standard C18 column make the method easy to implement and robust for routine use in quality control and research environments. Adherence to the outlined system suitability and method validation protocols will ensure the generation of reliable and trustworthy data, compliant with industry standards.

References

  • MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Available at: [Link]

  • Crelity. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PubChem. (n.d.). 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. Available at: [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. Available at: [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (n.d.). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Available at: [Link]

  • US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. Available at: [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (n.d.). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Available at: [Link]

  • Chromatography Online. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • IJARSCT. (2023). Advances, Applications, and Challenges in RP HPLC Method Development. Available at: [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • ChemBK. (n.d.). 4,6-dichloro-1,3,5-triazin-2-amine. Available at: [Link]

  • Scirp.org. (2014). HPLC Analysis of Monofluoro-S-Triazine Dye during the Dyeing Process. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Selective Mono-substitution of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective mono-substitution of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will address common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our goal is to empower you with the knowledge to achieve high selectivity and yield in your experiments.

The selective substitution of a single chlorine atom on the dichlorotriazine core is a critical step in the synthesis of a diverse range of functionalized molecules, including those with applications in medicinal chemistry and materials science. The reactivity of the two chlorine atoms is not identical, and understanding the factors that govern this selectivity is paramount to success. This guide will delve into the mechanistic underpinnings of the reaction and provide actionable troubleshooting advice.

I. Reaction Selectivity: Achieving the Desired Mono-substitution

The primary challenge in this synthesis is controlling the reaction to favor the replacement of only one chlorine atom, leaving the other intact for subsequent transformations.

Q1: Why is achieving selective mono-substitution on 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine challenging?

A1: The core of the challenge lies in the inherent reactivity of the dichlorotriazine ring. The triazine ring is electron-deficient, making the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). After the first substitution, the introduction of an electron-donating group can either activate or deactivate the remaining chlorine for further substitution, depending on the nature of the incoming nucleophile and the reaction conditions. The key is to exploit the subtle differences in reactivity between the two chlorine atoms. The first substitution typically occurs more readily than the second.[1][2]

Q2: What is the most critical factor for controlling selectivity?

A2: Temperature is the single most important variable for controlling the selectivity of this reaction. The substitution of chlorine atoms on a triazine ring is a stepwise process with distinct activation energies for the first and second substitutions.[3] Generally, the first substitution can be achieved at a lower temperature, while the second substitution requires more forcing conditions (i.e., higher temperature).

Q3: How does the existing N-ethyl-amino group influence the regioselectivity of the incoming nucleophile?

A3: The N-ethyl-amino group is an electron-donating group. It influences the electron density of the triazine ring, which in turn affects the positions of subsequent substitutions. While the two chlorine atoms in the starting material are chemically equivalent, the initial substitution can influence the reactivity of the remaining chlorine. However, for most nucleophiles, the primary control over mono- versus di-substitution remains temperature.

II. Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides targeted solutions.

Q4: My reaction is producing a significant amount of the di-substituted product. How can I minimize this?

A4: The formation of the di-substituted product is a clear indication that the reaction conditions are too harsh. Here's a step-by-step troubleshooting guide:

  • Lower the Reaction Temperature: This is the most effective way to favor mono-substitution. Start your reaction at 0°C or even -15°C and slowly allow it to warm to room temperature while monitoring the progress by TLC or LC-MS.[4]

  • Control the Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nucleophile. Using a large excess will drive the reaction towards di-substitution.

  • Slow Addition of the Nucleophile: Add the nucleophile dropwise to the solution of the dichlorotriazine. This helps to maintain a low instantaneous concentration of the nucleophile, further disfavoring the second substitution.

  • Choice of Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl produced during the reaction. Stronger, more nucleophilic bases can sometimes compete with your desired nucleophile.

Q5: My reaction is very slow or not proceeding to completion. What should I do?

A5: If your reaction is sluggish, you may need to gently increase the reactivity without compromising selectivity.

  • Gradual Temperature Increase: If the reaction is not proceeding at a low temperature, slowly and incrementally increase the temperature. Monitor the reaction closely for the appearance of the di-substituted byproduct.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) are generally good choices.[5] If solubility is an issue, consider a co-solvent system.

  • Activation of the Nucleophile: If you are using a weak nucleophile, you may need to deprotonate it first with a suitable base to increase its nucleophilicity.

Q6: I am observing the formation of multiple unidentified byproducts. What could be the cause?

A6: The formation of multiple byproducts can stem from several sources:

  • Reaction with Solvent: Some nucleophiles or the triazine itself might react with the solvent, especially at elevated temperatures.

  • Decomposition of Starting Material or Product: The triazine ring can be susceptible to hydrolysis or other degradation pathways under certain pH and temperature conditions. Ensure your reagents and solvents are dry.

  • Side Reactions of the Nucleophile: Your nucleophile may have other reactive functional groups that can lead to undesired side reactions.

To address this, ensure the purity of your starting materials and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions with atmospheric moisture and oxygen.

III. Analytical and Purification Strategies

Proper analysis and purification are crucial for obtaining your desired mono-substituted product in high purity.

Q7: How can I effectively monitor the progress of my reaction?

A7: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material, the mono-substituted product, and the di-substituted product. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q8: What is the best method for purifying the mono-substituted product?

A8: Flash column chromatography on silica gel is the most common and effective method for purifying the mono-substituted product from the starting material and the di-substituted byproduct. The polarity of the eluent system will depend on the specific properties of your product. A gradient elution is often necessary to achieve good separation.

IV. Experimental Protocols and Data

General Protocol for Selective Mono-substitution

This protocol provides a general starting point. Optimization will be necessary based on the specific nucleophile used.

  • Dissolve 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or THF) under an inert atmosphere.[5]

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the nucleophile (1.05 eq) and a non-nucleophilic base such as DIPEA (1.1 eq) in the same anhydrous solvent.

  • Add the nucleophile solution dropwise to the stirred dichlorotriazine solution over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed and minimal di-substituted product is formed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Recommended Reaction Conditions for High Selectivity
ParameterRecommended ConditionRationale
Temperature 0°C to room temperatureMinimizes di-substitution by exploiting the difference in activation energy between the first and second substitutions.
Nucleophile Stoichiometry 1.05 - 1.2 equivalentsA slight excess drives the reaction to completion without significantly promoting di-substitution.
Base Diisopropylethylamine (DIPEA)A non-nucleophilic base that effectively scavenges HCl without competing with the primary nucleophile.
Solvent Anhydrous DCM, THF, or MeCNAprotic solvents that are generally unreactive and provide good solubility for the reactants.
Visualizing the Reaction Pathway

The following diagram illustrates the sequential nature of the substitution reaction.

G start 4,6-Dichloro-N-ethyl- 1,3,5-triazin-2-amine mono Mono-substituted Product start->mono + Nucleophile (e.g., R-NH2) Low Temperature (0°C) di Di-substituted Product mono->di + Nucleophile (e.g., R-NH2) Higher Temperature

Caption: Reaction pathway for the sequential substitution of dichlorotriazine.

Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting common issues.

G start Reaction Outcome? low_yield Low Yield/ Incomplete Reaction start->low_yield Unsatisfactory high_disub High Di-substitution start->high_disub Unsatisfactory byproducts Multiple Byproducts start->byproducts Unsatisfactory temp_increase Gradually Increase Temperature low_yield->temp_increase Action temp_decrease Lower Reaction Temperature high_disub->temp_decrease Action check_reagents Check Reagent/Solvent Purity & Dryness byproducts->check_reagents Action slow_addition Slow Nucleophile Addition temp_decrease->slow_addition Also Consider inert_atm Use Inert Atmosphere check_reagents->inert_atm Also Consider

Caption: A troubleshooting guide for common experimental outcomes.

V. Conclusion

Achieving selective mono-substitution of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine is a readily achievable goal with careful control over reaction parameters. By understanding the principles of reactivity and systematically troubleshooting any issues that arise, researchers can confidently synthesize their target molecules with high purity and yield. This guide serves as a starting point, and we encourage you to adapt and optimize these recommendations for your specific synthetic challenges.

References

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]

  • THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS - HETEROCYCLES. [Link]

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis - ResearchGate. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC - NIH. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine with Weakly Nucleophilic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with substituted s-triazine scaffolds. This document provides in-depth troubleshooting and optimization strategies for the reaction of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine with less nucleophilic amines, such as electron-deficient anilines or sterically hindered amines. Our goal is to explain the causality behind experimental choices and provide robust, validated protocols to overcome common synthetic challenges.

Section 1: Fundamental Principles - Understanding the Challenge

Before troubleshooting, it is critical to understand the underlying chemistry of the system. This section addresses the fundamental principles governing the reactivity of your substrate.

Q1: What is the reaction mechanism for the substitution of chlorine on the triazine ring?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the ring's carbon atoms electrophilic and susceptible to attack by nucleophiles.[1][2] The reaction is a two-step, addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3]

Q2: Why is my starting material, 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine, significantly less reactive than 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)?

A2: This is the central challenge of this synthesis. The N-ethyl-amino group already present on your starting material is an electron-donating group (EDG). This group pushes electron density into the triazine ring, which partially counteracts the electron-withdrawing effect of the ring nitrogens. This increase in electron density deactivates the ring toward further nucleophilic attack, making the substitution of the remaining two chlorine atoms considerably more difficult than the first substitution on cyanuric chloride.[1] Consequently, more forcing reaction conditions are required to achieve the desired transformation.[1]

Diagram: The SNAr Mechanism on a Dichlorotriazine

A simplified SNAr reaction pathway.

Section 2: Troubleshooting Guide for Common Issues

This section is designed to help you diagnose and solve specific problems encountered during your experiment.

Q3: My reaction shows little to no product formation, even after several hours. What are the most likely causes and how do I fix them?

A3: Low or no conversion is the most common issue when using weakly nucleophilic amines with this deactivated substrate. The cause almost always lies in one of three areas: temperature, solvent, or base.

  • Insufficient Thermal Energy: The deactivating effect of the N-ethyl-amino group increases the activation energy of the reaction. Room temperature is often insufficient.

    • Solution: Gradually increase the reaction temperature. Start by refluxing in a moderate-boiling solvent like acetonitrile or THF. If conversion is still low, switch to a high-boiling solvent like DMF, DMSO, or dioxane and heat to 80-120 °C.[1][4] Microwave synthesis is an excellent alternative for rapidly screening conditions and driving difficult reactions to completion.

  • Incorrect Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating the nucleophile.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the counter-ion of the base but do not form strong hydrogen bonds with the amine nucleophile, leaving it more "naked" and reactive.[5][6] Protic solvents like ethanol or water should be avoided as they can solvate the amine through hydrogen bonding, drastically reducing its nucleophilicity.[5]

  • Inadequate Base Strength: A base is required to neutralize the HCl generated. For a weak amine, the base may also need to deprotonate a small population of the amine to increase its nucleophilicity.

    • Solution: If common bases like triethylamine (TEA) or diisopropylethylamine (DIEA) are ineffective, switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to pre-deprotonate the amine before adding it to the triazine. Alternatively, a strong organic base like 1,8-Diazabicycloundec-7-ene (DBU) can be used directly in the reaction mixture.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Conversion Observed check_temp Is the reaction temperature > 80 °C? start->check_temp increase_temp Increase temperature. Consider microwave synthesis. check_temp->increase_temp No check_solvent Are you using a polar aprotic solvent (e.g., DMF, DMSO)? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to a polar aprotic solvent. Ensure it is anhydrous. check_solvent->change_solvent No check_base Is your base strong enough? (e.g., beyond DIEA/TEA) check_solvent->check_base Yes change_solvent->check_base change_base Use a stronger base (e.g., DBU) or pre-deprotonate amine with NaH / t-BuOK. check_base->change_base No check_reagents Verify purity of amine and triazine. Check for degradation or hydrolysis. check_base->check_reagents Yes change_base->check_reagents success Reaction should proceed. Monitor by TLC/LC-MS. check_reagents->success

Figure 2: A decision tree for troubleshooting low reaction yield.

Q4: I'm seeing multiple spots on my TLC plate that are not starting material. What are the likely side products?

A4: The most common side reactions are hydrolysis and di-substitution.

  • Hydrolysis: Dichlorotriazines are sensitive to water, especially when heated under basic conditions.[1] This can lead to the formation of hydroxy-triazine species, which are often highly polar and may appear near the baseline of your TLC plate. Solution: Ensure all glassware is oven-dried and use anhydrous solvents.

  • Di-substitution: If your nucleophile is more reactive than anticipated or if you use a large excess, you may see some replacement of the second chlorine atom. This is generally less of a concern with weakly nucleophilic amines. Solution: Use a controlled stoichiometry (typically 1.0-1.2 equivalents of the amine).

  • Ring Opening: Under very harsh conditions with strong nucleophiles, the triazine ring itself can undergo cleavage, though this is rare with amines.[1][7]

Section 3: Strategic Guide to Reaction Optimization

Proactive optimization is key to success. This section provides data and strategies for designing a robust reaction from the start.

Solvent Selection

The choice of solvent is paramount. As established, polar aprotic solvents are strongly recommended. The table below compares common choices.

SolventBoiling Point (°C)Dielectric ConstantKey Characteristics
Dimethylformamide (DMF) 15337Excellent solvating power, high boiling point. Can be difficult to remove under vacuum.
Dimethyl sulfoxide (DMSO) 18947Very high boiling point, excellent for difficult reactions. Must be rigorously dried.
Acetonitrile (ACN) 8238Lower boiling point, easier to remove. Good for reactions at moderate reflux temperatures.
Dioxane 1012.2Aprotic ether, useful for reactions requiring moderate heat. Ensure peroxide-free.
Tetrahydrofuran (THF) 667.6Lower boiling point, good general-purpose solvent. Often needs higher temperatures via sealed-vessel/microwave.

Table 1: Properties of Recommended Solvents for SNAr Reactions.

Base Selection

For weakly nucleophilic amines, a simple HCl scavenger is often not enough. A stronger base may be required to enhance the nucleophilicity of the amine.

BasepKa of Conj. AcidTypeTypical Use Case
Diisopropylethylamine (DIEA) 10.7Non-nucleophilic AmineStandard HCl scavenger, often insufficient for this reaction.
Sodium Carbonate (Na₂CO₃) 10.3Inorganic SaltHeterogeneous base, mild. Suitable for more reactive amines.[4]
DBU 13.5AmidineStrong, non-nucleophilic organic base. Excellent choice for driving sluggish reactions in situ.
Potassium tert-butoxide (t-BuOK) 19.0AlkoxideVery strong base. Used to pre-deprotonate the amine nucleophile before addition.
Sodium Hydride (NaH) ~36HydrideVery strong, non-nucleophilic base. Used to pre-deprotonate the amine. Reacts with protic solvents.

Table 2: Selection of Bases for Enhancing Amine Reactivity.

Interplay of Reaction Parameters

The success of your reaction depends on the synergy between temperature, solvent, base, and the inherent reactivity of your amine. The following diagram illustrates these relationships.

Parameters Temp Temperature Solvent Solvent Temp->Solvent High temp requires high-boiling solvent Yield Reaction Yield & Rate Temp->Yield Increase to overcome low nucleophilicity Solvent->Yield Polar aprotic enhances rate Base Base Nucleophile Nucleophile Strength Base->Nucleophile Strong base activates weak nucleophile Base->Yield Strong base increases effective nucleophilicity Nucleophile->Yield Directly proportional

Figure 3: Interdependence of key reaction parameters.

Section 4: Experimental Protocol

This section provides a generalized, robust protocol for reacting a weakly nucleophilic amine with 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine.

Protocol: Reaction with a Weakly Nucleophilic Amine (e.g., 4-nitroaniline) under Forcing Conditions

Materials & Equipment:

  • 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine (1.0 eq)

  • Weakly nucleophilic amine (e.g., 4-nitroaniline) (1.1 eq)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

  • Nitrogen or Argon inert atmosphere setup

  • TLC plates, ethyl acetate, hexanes

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography supplies)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine (1.0 eq) and the weakly nucleophilic amine (1.1 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M.

  • Base Addition: Slowly add DBU (1.5 eq) to the stirring mixture at room temperature.

  • Heating: Equip the flask with a condenser, and heat the reaction mixture to 100 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). Check for the consumption of the dichlorotriazine starting material. The reaction may require 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove DBU), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

References

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for nucleophilic substitution on the triazine ring.
  • Simanek, E. E., et al. (n.d.). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. NIH Public Access.
  • Al-Mokhanam, A. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
  • Various Authors. (2025).
  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. PubMed Central.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Elguero, J., et al. (n.d.).
  • Stanovnik, B., et al. (2025). Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review).
  • Kumar, A., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.
  • Organic Chemistry Explained. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube.
  • Kumar, D., et al. (2021).
  • Gazit, F., et al. (n.d.). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine.

Sources

Technical Support Center: Purification Strategies for 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling unreacted 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during the synthesis of substituted triazine derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine from my reaction mixture?

Unreacted 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine is a reactive electrophile due to the two chlorine atoms on the triazine ring.[1] Its presence can lead to several downstream issues:

  • Side Reactions: It can react with your desired product or other nucleophiles in the mixture, leading to the formation of impurities that complicate purification and reduce yield.

  • Toxicity and Assay Interference: Chlorinated triazines can exhibit biological activity and may be cytotoxic.[2] Residual starting material can interfere with biological assays, leading to false positives or inaccurate results.

  • Crystallization Inhibition: The presence of this impurity can hinder the crystallization of your final product.

Q2: What are the primary purification strategies for removing this impurity?

The choice of purification strategy depends on the scale of your reaction, the nature of your desired product, and the available resources. The most common and effective methods include:

  • Chromatography (Flash or Preparative HPLC): A versatile technique for separating compounds based on their polarity.[3]

  • Crystallization: An effective method for obtaining highly pure solid products, provided a suitable solvent system can be found.

  • Liquid-Liquid Extraction: A basic workup procedure that can be effective if the impurity and product have significantly different solubilities in immiscible solvents.[4]

  • Scavenger Resins: Solid-supported reagents that selectively react with and remove excess electrophiles from the solution.

  • Chemical Quenching/Derivatization: The unreacted dichlorotriazine is converted into a more easily removable compound through a chemical reaction.

Q3: How can I monitor the progress of the purification?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for monitoring the removal of the impurity and assessing the purity of the final product.[2][5] Thin-Layer Chromatography (TLC) can be a quick, qualitative tool for tracking the separation during column chromatography.

Troubleshooting Guides & Detailed Protocols

This section provides detailed protocols and troubleshooting advice for the most effective purification strategies.

Strategy 1: Purification by Flash Column Chromatography

Flash chromatography is often the first choice for purifying reaction mixtures containing unreacted dichlorotriazines due to its speed and efficiency.[6] The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase.[3]

Causality Behind Experimental Choices

4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine is a moderately polar compound. The goal is to select a mobile phase that allows your desired, often more polar, product to have a significantly different retention factor (Rf) from the unreacted starting material.

Step-by-Step Protocol
  • TLC Analysis:

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Visualize the spots under UV light. The unreacted dichlorotriazine should be one of the less polar spots.

    • Aim for an Rf value of ~0.3 for your desired product to ensure good separation on the column.

  • Column Preparation:

    • Select an appropriately sized silica gel column for the amount of crude material.

    • Pack the column with silica gel as a slurry in the chosen non-polar solvent.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Concentrate your crude reaction mixture and re-dissolve it in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution:

    • Begin elution with the mobile phase determined from your TLC analysis.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase). A common gradient is to start with a low percentage of ethyl acetate in hexanes and gradually increase the ethyl acetate concentration.[7]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Troubleshooting
  • Poor Separation: If the spots are too close on the TLC plate, try a less polar solvent system or consider using a different stationary phase (e.g., alumina).

  • Product Elutes with the Solvent Front: Your mobile phase is too polar. Increase the proportion of the non-polar solvent.

  • Product Doesn't Elute: Your mobile phase is not polar enough. Gradually increase the proportion of the polar solvent.

Strategy 2: Purification by Crystallization

Crystallization is a powerful technique for achieving high purity, especially for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, leading to the formation of crystals, while impurities remain in the solution.[8]

Causality Behind Experimental Choices

The key to successful crystallization is finding a suitable solvent or solvent system. An ideal solvent will dissolve the compound completely when hot but poorly when cold. The unreacted 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine should ideally remain soluble in the cold solvent.

Step-by-Step Protocol
  • Solvent Screening:

    • Place a small amount of your crude product in several test tubes.

    • Add a small amount of a different solvent to each tube. Common solvents to screen include ethanol, methanol, ethyl acetate, hexanes, toluene, and mixtures thereof.[8][9]

    • Heat the tubes to the boiling point of the solvent. If the compound dissolves, it's a potential candidate.

    • Allow the solutions to cool to room temperature and then in an ice bath. If crystals form, you have found a good solvent.

    • If no single solvent works, try a binary solvent system (e.g., ethyl acetate/hexanes, methanol/water). Dissolve the crude material in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[8][10]

  • Crystallization Procedure:

    • Dissolve the crude material in a minimal amount of the hot crystallization solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove all traces of the solvent.

Troubleshooting
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is too close to the melting point of your compound, or the solution is supersaturated. Try using a lower boiling point solvent or a more dilute solution.

  • No Crystals Form: The solution may not be saturated enough, or your compound is too soluble in the chosen solvent. Try evaporating some of the solvent or adding a "poor" solvent to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation.

  • Impure Crystals: The crystals may need to be recrystallized one or more times to achieve the desired purity. Ensure you are using a minimal amount of hot solvent to dissolve the compound.

Strategy 3: Purification using Scavenger Resins

Scavenger resins are functionalized solid supports designed to react with and remove specific types of molecules from a solution.[11] For removing unreacted 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine, a nucleophilic scavenger resin is ideal. These resins typically have amine or thiol functional groups that will react with the electrophilic dichlorotriazine, binding it to the solid support.

Causality Behind Experimental Choices

The principle is to use a solid-supported nucleophile that will react with the unreacted electrophile (the dichlorotriazine). The resulting resin-bound byproduct can then be easily removed by filtration, leaving the desired product in solution. This method is particularly useful for parallel synthesis and when the product is sensitive to chromatography or high temperatures.

Step-by-Step Protocol
  • Resin Selection:

    • Choose a nucleophilic scavenger resin. Common choices include aminomethylated polystyrene (AM-resin) or tris(2-aminoethyl)amine polystyrene (Trisamine-resin).

  • Scavenging Procedure:

    • At the end of your reaction, add the scavenger resin to the reaction mixture. A typical loading is 3-5 equivalents of the resin's functional group relative to the excess amount of the dichlorotriazine.

    • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight.[12] Monitoring the disappearance of the unreacted dichlorotriazine by TLC or HPLC is recommended.

    • The reaction can be gently heated to increase the rate of scavenging.[13]

  • Isolation:

    • Once the scavenging is complete, filter the reaction mixture to remove the resin.

    • Wash the resin with the reaction solvent to recover any adsorbed product.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting
  • Incomplete Scavenging: The amount of scavenger resin may be insufficient, or the reaction time may be too short. Add more resin or allow the reaction to proceed for a longer period.

  • Product Loss: Your desired product might have some affinity for the resin. Ensure to wash the resin thoroughly with a suitable solvent after filtration.

Strategy 4: Chemical Quenching and Extraction

This strategy involves adding a simple, highly reactive nucleophile to the reaction mixture to consume the unreacted 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine. The resulting derivatized triazine is then removed by extraction.

Causality Behind Experimental Choices

The goal is to convert the unreacted dichlorotriazine into a compound with significantly different solubility properties, making it easily separable by liquid-liquid extraction. For example, reacting it with a small, water-soluble amine will create a more polar, water-soluble triazine derivative that can be extracted into an aqueous phase.

Step-by-Step Protocol
  • Quenching:

    • After your primary reaction is complete, add a simple, inexpensive nucleophile such as a small primary or secondary amine (e.g., diethylamine, morpholine) or even ammonia to the reaction mixture.[1]

    • Stir for a short period to allow the quenching reaction to go to completion.

  • Extraction:

    • Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to remove any basic starting materials and the derivatized triazine (if it is now basic).

    • Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts.

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic layer to obtain your purified product.

Troubleshooting
  • Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.

  • Product in Aqueous Layer: If your product has some water solubility, you may lose some during the extraction. Back-extract the aqueous layers with the organic solvent to recover more of your product.

Visualization of Purification Workflows

General Purification Workflow

G A Crude Reaction Mixture (Product + Unreacted Dichlorotriazine) B Purification Strategy Selection A->B C1 Flash Chromatography B->C1 Versatile, good for many scales C2 Crystallization B->C2 High purity, for solids C3 Scavenger Resin B->C3 Mild conditions, avoids chromatography C4 Chemical Quench & Extraction B->C4 Simple workup, for large scales D Purity Analysis (HPLC, GC, NMR) C1->D C2->D C3->D C4->D E Pure Product D->E

Caption: Decision tree for selecting a purification strategy.

Scavenger Resin Workflow

G A Reaction Completion: Product + Excess Dichlorotriazine B Add Nucleophilic Scavenger Resin A->B C Stir at Room Temperature (or gentle heating) B->C D Filtration C->D E Filtrate: Pure Product in Solution D->E F Solid: Resin-bound Impurity D->F G Concentrate Filtrate E->G H Pure Product G->H

Caption: Workflow for purification using a scavenger resin.

References

  • MDPI. (2021). Solid Dispersant-Based Dispersive Liquid–Liquid Microextraction for Determining Triazine Herbicides in Environmental Water Samples. [Link]

  • MDPI. (2018). Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. [Link]

  • ResearchGate. (2002). High-loading scavenger resins for combinatorial chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Supplementary Information. (n.d.). Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding prote. [Link]

  • PMC. (2013). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. [Link]

  • PubMed. (2015). Chromatographic methods for analysis of triazine herbicides. [Link]

  • PubMed. (1979). Organic synthesis by quench reactions. [Link]

  • SciSpace. (2013). Recent Advances in the Extraction of Triazines from Water Samples. [Link]

  • Wipf Group - University of Pittsburgh. (2004). strategies in organic synthesis. [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. [Link]

  • MDPI. (2022). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. [Link]

  • ResearchGate. (1998). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ACS Publications. (2002). Hollow Fiber-Protected Liquid-Phase Microextraction of Triazine Herbicides. [Link]

  • Biotage. (2016). Metal Scavenging Screening Kit Product Manual. [Link]

  • Unknown. (n.d.). 4. Crystallization. [Link]

  • University of Southampton. (2001). Scavenger and Reagent Resins. [Link]

  • Semantic Scholar. (2012). Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia. [Link]

  • ResearchGate. (2015). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. [Link]

  • PubMed. (2009). Crystal Modification of Dipyridamole Using Different Solvents and Crystallization Conditions. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

Sources

Technical Support Center: Mass Spectrometric Analysis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and its related reaction products. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven troubleshooting advice and answers to frequently asked questions regarding the use of mass spectrometry for impurity identification in this specific synthetic context.

The synthesis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is achieved through the nucleophilic substitution of one chlorine atom on cyanuric chloride with ethylamine.[1] While seemingly straightforward, the reactivity of the triazine ring and the remaining chlorine atoms makes the reaction susceptible to side reactions, primarily driven by reaction conditions like temperature, stoichiometry, and the presence of moisture.[2][3] Mass spectrometry is an indispensable tool for identifying and characterizing these low-level impurities, ensuring the quality and integrity of the final product.

Core Concepts: Reaction and Potential Impurities

The primary reaction involves the controlled substitution of cyanuric chloride. The key to a successful synthesis is managing the reactivity to favor mono-substitution. An empirical rule suggests that mono-substitution of cyanuric chloride occurs at temperatures at or below 0°C.[2] Deviations from optimal conditions can lead to a predictable profile of impurities.

Table 1: Common Potential Impurities and their Mass Spectrometric Signatures
Compound NameStructureMonoisotopic Mass (Da)Expected [M+H]⁺ (ESI)Key Isotopic Pattern (Cl)
Target: 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine C₅H₆Cl₂N₅193.00194.01M, M+2, M+4 (9:6:1 ratio)
Impurity: Cyanuric Chloride (Starting Material) C₃Cl₃N₃182.91183.92M, M+2, M+4, M+6 (27:27:9:1 ratio)
Impurity: 4-Chloro-N,N'-diethyl-1,3,5-triazine-2,6-diamine (Disubstituted) C₇H₁₂ClN₅201.08202.09M, M+2 (3:1 ratio)
Impurity: 2,4,6-Tris(ethylamino)-1,3,5-triazine (Trisubstituted) C₉H₁₈N₆210.16211.17No Cl pattern
Impurity: 4,6-Dichloro-1,3,5-triazin-2-ol (Hydrolysis) C₃HCl₂N₃O164.95165.96M, M+2, M+4 (9:6:1 ratio)

Troubleshooting Guide

This section addresses specific issues you may encounter during the mass spectrometric analysis of your reaction mixture.

Q1: I see an unexpected cluster of peaks with an m/z of ~202 in my ESI-MS spectrum. What is it?

A1: A peak at m/z 202 ([M+H]⁺) strongly suggests the presence of the di-substituted byproduct, 4-Chloro-N,N'-diethyl-1,3,5-triazine-2,6-diamine .

  • Causality: This impurity arises when a second molecule of ethylamine displaces another chlorine atom on the triazine ring. This is highly favored if the reaction temperature rises significantly above 0°C or if an excess of ethylamine is used.[2][4]

  • Verification Steps:

    • Examine the Isotopic Pattern: As this molecule contains one chlorine atom, you should observe a characteristic M and M+2 pattern with a peak height ratio of approximately 3:1.[5]

    • Perform MS/MS Fragmentation: Isolate the 202 m/z peak and fragment it. You should observe losses corresponding to the ethyl groups. Compare this fragmentation pattern to that of your main compound (m/z 194). The fragmentation will be similar but will originate from a different precursor mass.

    • Review Reaction Conditions: Check your temperature logs and stoichiometric calculations for the reaction.

Q2: My molecular ion peak for the target compound (m/z 194) has an incorrect isotopic pattern. The M+2 peak is too small, or the M+4 peak is missing.

A2: This issue points towards either co-elution with another compound of the same nominal mass or incorrect instrument settings. The distinct 9:6:1 ratio for a dichlorinated compound is a critical diagnostic feature.

  • Causality & Troubleshooting Workflow:

    • Check for Co-elution: An underlying, non-chlorinated impurity with a mass near 193 Da could be distorting the pattern. Improve your chromatographic separation by extending the gradient (for LC-MS) or modifying the temperature ramp (for GC-MS).[6]

    • Verify Mass Resolution: Ensure your mass spectrometer is properly calibrated and has sufficient resolution to distinguish the isotopic peaks clearly. Poor resolution can cause peaks to merge, distorting their ratios.[7]

    • Run a Blank: Inject a solvent blank to ensure there is no background interference at this m/z range. Contaminants like siloxanes from GC columns or phthalates from plastics can sometimes appear in the background.[6]

Caption: Troubleshooting workflow for incorrect isotopic patterns.

Q3: I'm seeing a peak at m/z 166. It has the 9:6:1 isotopic pattern of a dichlorinated compound. What could this be?

A3: This peak likely corresponds to the protonated molecule of 4,6-Dichloro-1,3,5-triazin-2-ol ([M+H]⁺ at 165.96).

  • Causality: This impurity is the result of hydrolysis, where a water molecule attacks the triazine ring, displacing the ethylamine group or, more commonly, reacting with the cyanuric chloride starting material.[8] The presence of water in your reactants or solvent is the primary cause. Cyanuric chloride reacts exothermically with water.[8]

  • Verification & Prevention:

    • Confirm by MS/MS: Fragmentation of m/z 166 will show a different pattern from your target compound, notably the absence of a fragment corresponding to the loss of an ethyl group.

    • Preventative Measures: Ensure all solvents and reactants are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass fragmentation pattern for 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine?

A1: The fragmentation pattern is key to confirming the structure. In both Electron Ionization (EI) for GC-MS and Collision-Induced Dissociation (CID) for LC-MS/MS, you can expect characteristic fragmentation pathways.[9][10]

  • Pathway A (Alpha-Cleavage): Loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment with a loss of 15 Da.

  • Pathway B (Beta-Cleavage): Loss of ethene (C₂H₄) via a rearrangement, resulting in a fragment with a loss of 28 Da. This is a very common fragmentation for ethylamino triazines.

  • Pathway C: Loss of HCl, resulting in a fragment with a loss of 36 Da.

  • Pathway D: Cleavage of the triazine ring itself, leading to smaller charged fragments.

G M [M+H]⁺ m/z 194 F1 [M+H - C₂H₄]⁺ m/z 166 M->F1  -28 Da (Loss of Ethene) F2 [M+H - HCl]⁺ m/z 158 M->F2  -36 Da (Loss of HCl) F3 [M+H - CH₃]⁺ m/z 179 M->F3  -15 Da (Loss of •CH₃)

Caption: Predicted major fragmentation pathways.

Q2: Which ionization technique is better for my analysis: LC-MS with ESI or GC-MS with EI?

A2: Both techniques are viable and the choice depends on your specific goals and equipment availability.[11][12]

FeatureLC-MS (Electrospray Ionization - ESI)GC-MS (Electron Ionization - EI)
Principle Soft ionization in solution, forms [M+H]⁺ ions.Hard ionization in the gas phase, causes extensive fragmentation.
Sample Volatility Not required. Good for less volatile or thermally sensitive compounds.Compound must be volatile and thermally stable.
Molecular Ion Strong molecular ion peak ([M+H]⁺), making it easy to determine MW.Molecular ion (M⁺•) may be weak or absent due to extensive fragmentation.
Structural Info Obtained from MS/MS (CID), which provides controlled fragmentation.[9]Rich fragmentation pattern in the primary spectrum provides a structural "fingerprint".[13]
Recommendation Excellent for initial identification. Provides a clear molecular weight and is suitable for a wide range of potential impurities, including non-volatile hydrolysis products.Excellent for confirmation and library matching. The fragmentation pattern is highly reproducible and can be compared against spectral libraries.

Q3: How do I properly prepare my reaction mixture for mass spectrometry analysis?

A3: Proper sample preparation is critical to obtaining high-quality data and preventing instrument contamination.

Protocol: Sample Preparation for LC-MS and GC-MS Analysis
  • Quench the Reaction: Ensure the reaction is fully stopped. This can be done by cooling and adding a suitable quenching agent if necessary.

  • Dilution: Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.

  • Solvent Selection: Dilute the aliquot significantly in a solvent that is compatible with both your chromatography and the mass spectrometer's ionization source.

    • For LC-MS (ESI): A 1:1000 to 1:10,000 dilution in methanol or acetonitrile is a good starting point. The final solution should be clear and free of precipitates.

    • For GC-MS (EI): Dilute in a volatile organic solvent like ethyl acetate, dichloromethane, or hexane.

  • Filtration (CRITICAL): Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE for organic solvents, or as appropriate) to remove any particulate matter. This protects your chromatography column and the mass spectrometer from clogs and contamination.[14]

  • Transfer to Vial: Transfer the filtered sample into an appropriate autosampler vial.

  • Run a Blank First: Always analyze a vial of pure solvent before your sample to ensure the system is clean.[6]

References

  • Blagoj, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • Palmer, P. T. (1971). The mass spectra of 1,2,4‐triazines and related compounds. Organic Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Various Authors. (n.d.). Triazines: Synthesis, applications and toxicity. ResearchGate. [Link]

  • Ciba-Geigy AG. (1977). Process for the substitution of chlorine atoms of cyanuric chloride. U.S.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Banoub, J. H., & Kiceniuk, E. (1994). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Simazine. Wikipedia. [Link]

  • Al-Masoudi, N. A. et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Cai, Z. et al. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. PubMed. [Link]

Sources

Technical Support Center: Managing the Exotherm of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and practical, field-proven insights into managing the exothermic nature of these reactions. Our goal is to ensure both the success of your experiments and the safety of your laboratory personnel.

The synthesis of substituted triazines, starting from cyanuric chloride, is a cornerstone of medicinal and materials chemistry.[1][2] However, the sequential nucleophilic substitution of the chlorine atoms, particularly the first, is known to be exothermic and requires careful management to prevent thermal runaways and ensure product purity.[3] This guide will walk you through the essential considerations, troubleshooting steps, and detailed protocols to confidently handle these reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the exotherm of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine reactions.

Q1: Why is the first substitution on cyanuric chloride so exothermic?

A1: The high reactivity of the chlorine atoms on the electron-deficient 1,3,5-triazine ring makes them excellent leaving groups for nucleophilic aromatic substitution.[4][5] The reaction with an amine, such as ethylamine, is a rapid and highly favorable process, releasing a significant amount of energy as heat. This initial substitution is generally the most exothermic of the sequential substitutions.[3]

Q2: What are the primary risks associated with an uncontrolled exotherm in this reaction?

A2: An uncontrolled exotherm can lead to several hazardous situations:

  • Thermal Runaway: The reaction rate can increase exponentially with temperature, leading to a rapid and uncontrollable release of energy. This can cause the solvent to boil violently, potentially over-pressurizing and breaching the reaction vessel.

  • Side Product Formation: Elevated temperatures can lead to undesired side reactions, such as the formation of di- and tri-substituted products, reducing the yield and purity of the desired 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine.

  • Decomposition: At very high temperatures, the reactants and products may begin to decompose, potentially releasing toxic gases.[6][7]

Q3: What is the role of the acid scavenger (e.g., sodium carbonate) and why is its addition rate important?

A3: The nucleophilic substitution reaction produces one equivalent of hydrochloric acid (HCl) for each chlorine atom substituted. This acid can protonate the amine nucleophile, rendering it unreactive. An acid scavenger, typically a mild base like sodium carbonate or sodium bicarbonate, is added to neutralize the HCl as it is formed.[8] The rate of addition of the base is critical; it should be matched to the rate of the amine addition to maintain a neutral or slightly basic pH without causing excessive gas evolution (CO2) or a sudden increase in reaction rate.

Q4: Can I use a stronger base, like sodium hydroxide, as the acid scavenger?

A4: While sodium hydroxide has been used in similar syntheses, it is generally not recommended for this specific reaction without careful control.[9] A strong base can significantly accelerate the reaction rate, making the exotherm more difficult to control. Additionally, it can promote the hydrolysis of the chlorine atoms on the triazine ring, leading to undesired hydroxy-triazine impurities.

Q5: How can I monitor the reaction exotherm in real-time?

A5: The most direct way is to use a reaction calorimeter, which provides precise measurements of the heat flow from the reaction.[9] For standard laboratory setups, continuous monitoring of the internal reaction temperature with a calibrated thermometer or thermocouple is essential. A noticeable and sustained increase in the internal temperature, even with cooling applied, is a sign that the reaction is accelerating and requires immediate intervention.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature rise. 1. Reagent addition is too fast.2. Inadequate cooling.3. Incorrect solvent choice (too high concentration).1. Immediately stop the addition of all reagents.2. Increase the cooling bath efficiency (e.g., add more dry ice to an acetone bath).3. If safe to do so, add a small amount of pre-chilled solvent to dilute the reaction mixture.4. For future runs, reduce the rate of addition and ensure the cooling system is adequate for the scale of the reaction.
Low yield of the desired product. 1. Incomplete reaction.2. Formation of di- or tri-substituted byproducts.3. Loss of product during workup.1. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material before quenching.2. Maintain strict temperature control (0-5 °C) to favor monosubstitution.[8]3. Ensure the pH is neutral before extraction to prevent the product from partitioning into the aqueous layer.
Presence of significant amounts of di-substituted byproduct. 1. Reaction temperature was too high.2. Localized "hot spots" due to poor mixing.3. Stoichiometry of reagents was incorrect (excess amine).1. Improve cooling and slow down the addition rate.2. Use a more efficient overhead stirrer to ensure homogenous mixing.3. Carefully control the stoichiometry, adding the amine dropwise to a solution of cyanuric chloride.
Reaction fails to initiate. 1. Amine nucleophile is of poor quality or has been protonated.2. Temperature is too low.1. Use a fresh, high-purity amine. Ensure the starting solution is not acidic.2. Allow the reaction to slowly warm to the recommended temperature (e.g., from -10 °C to 0 °C) while monitoring for any exotherm.

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine with Exotherm Control

This protocol is designed for a laboratory scale (up to 10g) and emphasizes safety and control over the reaction exotherm.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ethylamine (solution in THF or as a free base)

  • Sodium carbonate (anhydrous)

  • Acetone or Dichloromethane (ACS grade)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Dry ice/acetone or ice/salt bath

  • Overhead stirrer

  • Calibrated digital thermometer

Experimental Workflow Diagram:

cluster_prep Preparation (Fume Hood) cluster_reaction Controlled Reaction cluster_workup Workup & Isolation prep1 Dissolve Cyanuric Chloride in Acetone at 0-5 °C reaction1 Start Slow, Concurrent Addition of Ethylamine and Na2CO3 Slurry prep1->reaction1 To cooled reactor prep2 Prepare Ethylamine Solution (1.0 eq) prep2->reaction1 prep3 Prepare Sodium Carbonate Slurry (1.1 eq) in Water prep3->reaction1 reaction2 Maintain Internal Temp at 0-5 °C reaction1->reaction2 reaction3 Monitor Temperature and Reaction Progress (TLC/LC-MS) reaction2->reaction3 reaction4 Stir for 2-4 hours at 0-5 °C after addition is complete reaction3->reaction4 workup1 Quench with Cold Water reaction4->workup1 workup2 Extract with Dichloromethane workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry Organic Layer (MgSO4) workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Recrystallize/Purify Product workup5->workup6

Caption: Controlled synthesis workflow for 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine.

Step-by-Step Procedure:

  • Reactor Setup: In a fume hood, equip a three-necked round-bottom flask with an overhead stirrer, a digital thermometer to measure the internal temperature, and a dropping funnel.

  • Initial Cooling: Charge the flask with cyanuric chloride and acetone (or dichloromethane). Begin stirring and cool the mixture to 0-5 °C using a dry ice/acetone or ice/salt bath.

  • Reagent Preparation: In separate vessels, prepare a solution of ethylamine (1.0 equivalent) in the reaction solvent and a slurry of sodium carbonate (1.1 equivalents) in a small amount of water.

  • Controlled Addition: Once the cyanuric chloride solution is at the target temperature, begin the slow, dropwise, and concurrent addition of the ethylamine solution and the sodium carbonate slurry. Crucially, the rate of addition should be controlled such that the internal temperature does not exceed 5 °C.

  • Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise above 5 °C, immediately stop the additions until the temperature is back within the desired range.

  • Reaction Completion: After the additions are complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the cyanuric chloride is consumed.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)

For scaling up reactions, a thermal hazard assessment is crucial. DSC can provide valuable data on the onset of decomposition and the total energy released.[6]

Objective: To determine the onset temperature of thermal decomposition (Tonset) and the heat of decomposition (ΔHd) for the reaction mixture.

Experimental Workflow for Thermal Hazard Assessment:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Triazine Scaffolds: Cyanuric Chloride vs. 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of a Triazine Core

The 1,3,5-triazine ring is a foundational scaffold in modern chemistry, prized for its structural rigidity, nitrogen-rich character, and versatile functionalization potential. Its derivatives are ubiquitous, finding critical applications as herbicides, reactive dyes, polymer crosslinkers, and, increasingly, as core structures in medicinal chemistry and drug development.[1][2] The gateway to this vast chemical space is often through chlorinated triazines, which serve as highly reactive electrophilic platforms for nucleophilic substitution.

At the head of this class is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and commercially available commodity chemical.[1] Its three reactive chlorine atoms offer a playground for synthetic chemists. However, for more targeted applications, pre-functionalized derivatives such as 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine present a compelling alternative. This guide provides a deep, evidence-based comparison of these two key reagents, moving beyond simple properties to explore the strategic nuances of their synthetic utility. We will dissect their reactivity profiles, compare their applications with supporting data, and provide detailed protocols to empower researchers in making the optimal choice for their synthetic campaigns.

Section 1: Physicochemical and Reactivity Profiles

A molecule's utility is dictated by its physical properties and electronic nature. While both compounds share the same triazine core, their substitution patterns create distinct chemical personalities.

Table 1: Comparative Physicochemical Properties

PropertyCyanuric Chloride4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine
Synonym(s) 2,4,6-Trichloro-1,3,5-triazine, TCTN-Ethyl-2,4-dichloro-1,3,5-triazin-6-amine
CAS Number 108-77-0[3]34413-41-5[4]
Molecular Formula C₃Cl₃N₃[3]C₅H₆Cl₂N₄[4]
Molar Mass 184.40 g/mol [3]193.04 g/mol
Appearance White crystalline powder[3][5]Typically an off-white to pale yellow solid
Melting Point 144-148 °C[3]Data not widely published, expected >150 °C
Solubility Soluble in many organic solvents (THF, CHCl₃); hydrolyzes in water[3]Expected to be soluble in polar aprotic solvents
Functionality Trifunctional ElectrophileDifunctional Electrophile
The Archetype: Cyanuric Chloride (TCT)

Cyanuric chloride's synthetic power lies in the differential reactivity of its three chlorine atoms. The 1,3,5-triazine ring is highly electron-deficient, rendering the carbon atoms susceptible to nucleophilic aromatic substitution (SNAr). The substitution of one chlorine atom with an electron-donating group (like an amine or alkoxide) deactivates the ring, making the subsequent substitution require more forcing conditions. This electronic effect is the cornerstone of its controlled, stepwise reactivity.[6]

An empirical rule, widely validated in practice, governs this sequential substitution based on temperature control:

  • First Substitution: Occurs readily at temperatures around 0 °C.

  • Second Substitution: Typically proceeds at room temperature (20-25 °C).

  • Third Substitution: Requires elevated temperatures, often above 60 °C.[6]

This predictable, temperature-gated reactivity allows for the rational, one-pot synthesis of highly complex, unsymmetrical trisubstituted triazines, a feature that has been exploited extensively in combinatorial chemistry and materials science.[1]

G TCT Cyanuric Chloride (Trifunctional) MonoSub Monosubstituted Dichlorotriazine TCT->MonoSub  Nu-1  ~0 °C DiSub Disubstituted Monochlorotriazine MonoSub->DiSub  Nu-2  ~25 °C TriSub Trisubstituted Triazine DiSub->TriSub  Nu-3  >60 °C

Figure 1: Stepwise substitution workflow for Cyanuric Chloride.

The Specialized Synthon: 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

This reagent is, in essence, a monosubstituted dichlorotriazine. The presence of the N-ethylamino group, a moderate electron-donating group, fundamentally alters the molecule's reactivity compared to its parent, cyanuric chloride.

Causality of Reactivity: The lone pair of electrons on the amino nitrogen delocalizes into the electron-deficient triazine ring. This increase in electron density partially deactivates the ring towards further nucleophilic attack, meaning the remaining two chlorine atoms are less reactive than the first chlorine of cyanuric chloride. They are, however, still highly susceptible to displacement by a wide range of nucleophiles. Synthetically, this reagent provides a more direct route to 2-(N-ethylamino)-4,6-disubstituted-1,3,5-triazines, bypassing the initial, often carefully controlled, monosubstitution step required with cyanuric chloride.

G Start 4,6-Dichloro-N-ethyl- 1,3,5-triazin-2-amine (Difunctional) DiSub Trisubstituted Triazine Start->DiSub  Nu-1 / Nu-2  Room Temp to Reflux

Figure 2: Direct disubstitution workflow.

Section 2: Head-to-Head Comparison of Synthetic Utility

The choice between these two reagents is a strategic one, balancing flexibility against efficiency.

Table 2: Comparison of Synthetic Applications and Strategic Value

FeatureCyanuric Chloride4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine
Primary Advantage Unmatched versatility, low cost[1]Streamlined access to specific N-ethylamino scaffolds
Selectivity Allows for up to three different substituents via controlled conditions[6]Allows for two additional substituents, either identical or different
Ideal Use Case Library synthesis, creating diverse analogs, initial scaffold explorationLead optimization, synthesis of targeted analogs with a known pharmacophore
Peptide Synthesis Used to create coupling agents (e.g., CDMT) or as a direct coupling agent, though can be harsh[6]Can be used to link peptide fragments or cyclize peptides where the N-ethyl group provides specific steric/electronic properties
Polymer Chemistry Widely used as a trifunctional cross-linker to create porous organic polymers and hydrogels[7][8]Acts as a difunctional linker, leading to linear polymers or less densely cross-linked networks
Dye Synthesis Foundational building block for reactive dyes, linking chromophores to fabrics[3]Used to create specialized dyes where the N-ethylamino group acts as a specific auxochrome
Process Control Requires careful temperature control for selective substitutionMore tolerant reaction conditions for disubstitution
Decision Logic: When to Choose Which Reagent?

The decision process can be distilled into a simple logical flow based on the synthetic goal.

DecisionTree start What is the Synthetic Goal? q1 Is the final structure a 2,4,6-trisubstituted triazine? start->q1 q2 Is one of the desired substituents an N-ethylamino group? q1->q2 Yes use_tct Use Cyanuric Chloride (TCT) q1->use_tct No (e.g., symmetrical R3) or exploring diverse R1, R2, R3 use_n_ethyl Use 4,6-Dichloro-N-ethyl- 1,3,5-triazin-2-amine q2->use_n_ethyl Yes consider_tct Use Cyanuric Chloride (TCT) (More steps, but more flexible) q2->consider_tct No

Figure 3: Decision-making flowchart for reagent selection.

Section 3: Validated Experimental Protocols

The following protocols are presented to be self-validating, with clear steps and rationales that ensure reproducibility and success.

Protocol 1: Stepwise Synthesis of an Unsymmetrical Trisubstituted Triazine from Cyanuric Chloride

This protocol demonstrates the temperature-controlled selectivity of cyanuric chloride to install three different amine nucleophiles.

Objective: To synthesize 2-(ethylamino)-4-(morpholino)-6-(piperidin-1-yl)-1,3,5-triazine.

Methodology:

  • Monosubstitution (0-5 °C):

    • To a stirred solution of cyanuric chloride (1.84 g, 10 mmol) in tetrahydrofuran (THF, 50 mL) cooled to 0 °C in an ice bath, add a solution of ethylamine (0.45 g, 10 mmol) and N,N-diisopropylethylamine (DIPEA, 1.29 g, 10 mmol) in THF (10 mL) dropwise over 30 minutes.

    • Causality: At this low temperature, the reaction is selective for monosubstitution. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine.

    • Stir the reaction at 0-5 °C for 2 hours. Monitor by TLC until the cyanuric chloride spot is consumed. The intermediate, 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine, is formed in situ and used directly.

  • Disubstitution (Room Temperature):

    • To the cold reaction mixture from Step 1, add a solution of morpholine (0.87 g, 10 mmol) and DIPEA (1.29 g, 10 mmol) in THF (10 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: The increased thermal energy overcomes the deactivation from the first substituent, allowing the second, generally less reactive, chlorine to be displaced.

    • Monitor by TLC for the disappearance of the dichlorotriazine intermediate.

  • Trisubstitution (Reflux):

    • To the mixture from Step 2, add piperidine (0.85 g, 10 mmol) and DIPEA (1.29 g, 10 mmol).

    • Heat the reaction mixture to reflux (approx. 66 °C in THF) and maintain for 8-12 hours.

    • Causality: The final chlorine is the least reactive due to the electron-donating effects of the two existing amino substituents. Reflux temperatures are required to drive this final substitution to completion.

    • Monitor by TLC until the monochlorotriazine intermediate is fully consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and remove the THF under reduced pressure.

    • Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel to afford the pure trisubstituted triazine.

Protocol 2: Synthesis of a Symmetrically Disubstituted Triazine from 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

This protocol illustrates the efficiency of using the pre-functionalized reagent for a more direct synthesis.

Objective: To synthesize N-ethyl-4,6-dimorpholino-1,3,5-triazin-2-amine.

Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine (1.93 g, 10 mmol) in acetonitrile (50 mL).

    • Add morpholine (1.92 g, 22 mmol, 2.2 equivalents) followed by potassium carbonate (3.04 g, 22 mmol, 2.2 equivalents) as the base.

    • Causality: Using a slight excess of the nucleophile and a solid base ensures the reaction goes to completion. Acetonitrile is a good solvent that allows for heating to a sufficient temperature.

  • Reaction Execution:

    • Heat the stirred suspension to 60 °C and maintain for 6 hours.

    • Causality: While the reaction may proceed at room temperature, gentle heating ensures a reasonable reaction rate for the displacement of both chlorine atoms.

    • Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium chloride byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Triturate the resulting solid with cold diethyl ether to remove any excess morpholine.

    • Collect the solid product by filtration, wash with cold ether, and dry under vacuum to yield the pure product. Little to no further purification is typically required.

Conclusion and Strategic Outlook

The choice between cyanuric chloride and 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine is a clear illustration of the trade-off between synthetic versatility and targeted efficiency.

  • Cyanuric Chloride is the undisputed workhorse for foundational research, combinatorial library generation, and applications where cost and multi-point reactivity are paramount. Its mastery requires a nuanced understanding of temperature control to unlock its full potential for creating diverse, unsymmetrical molecules.

  • 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is the specialist's tool. When the N-ethylamino moiety is a known, desired component of the final target, this reagent provides a more direct, efficient, and often higher-yielding synthetic route. It is the ideal choice for lead optimization, scale-up campaigns, and any scenario where streamlining the synthetic sequence is a priority.

For the modern researcher, understanding the distinct advantages of both reagents is crucial. By selecting the appropriate triazine synthon based on the specific goals of a project, chemists can accelerate discovery, optimize resource allocation, and build molecular complexity with greater precision and purpose.

References

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link]

  • U.S. Naval Weapons Center. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]

  • Menicagli, R., et al. (1989). A new, efficient one-pot synthesis of 2,4,6-trisubstituted-1,3,5-triazines. Tetrahedron Letters, 30(24), 3271-3274. (This reference supports the general principle of stepwise substitution mentioned in the Blotny review). [Link]

  • Lopes, B. F., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(10), 3903-3913. [Link]

  • Wikipedia contributors. (2023). Cyanuric chloride. Wikipedia, The Free Encyclopedia. [Link]

  • The Hive. (n.d.). Cyanuric Chloride as chlorination agent. Hive Novel Discourse. (Note: While not a peer-reviewed journal, this source collates procedures and discussions relevant to the reagent's practical use). [Link]

  • LookChem. (n.d.). CYANURIC CHLORIDE. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7954, Cyanuric chloride. PubChem. [Link]

  • Sharma, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 545. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18926, 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. PubChem. [Link]

  • Peter, S. E., et al. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Applied Polymers. [Link]

  • Wang, Z., et al. (2020). Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration. Membranes, 10(11), 323. [Link]

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A Comparative Guide to the Nucleophilic Reactivity of N-Alkyl Substituted Dichlorotriazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,3,5-triazine scaffold is a cornerstone of molecular design. Its utility stems from the sequential and regioselective displacement of its chlorine atoms, allowing for the controlled introduction of diverse functionalities. This guide provides an in-depth comparative analysis of N-alkyl substituted 4,6-dichloro-1,3,5-triazin-2-amines in nucleophilic substitution reactions. We will explore the underlying principles governing their reactivity, supported by established chemical theories and experimental insights, to empower you in the rational design and synthesis of novel triazine-based compounds.

The Enduring Importance of the Triazine Core

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and materials science. Its derivatives have found applications as herbicides, dyes, and, most notably, as therapeutic agents. The ability to precisely control the substitution pattern on the triazine ring is paramount to tailoring the physicochemical and pharmacological properties of the final molecule. N-alkyl substituted dichlorotriazines are key intermediates in this process, offering a platform for the sequential introduction of two additional nucleophiles. Understanding how the nature of the N-alkyl substituent influences the reactivity of the remaining chlorine atoms is crucial for efficient and predictable synthesis.

Mechanism of Nucleophilic Substitution on the Dichlorotriazine Ring

The nucleophilic substitution on a dichlorotriazine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the formation of a resonance-stabilized intermediate, often referred to as a Meisenheimer complex.

Synthesis_Workflow cluster_synthesis Synthesis of N-Alkyl Dichlorotriazine A Dissolve cyanuric chloride in acetone B Cool to 0-5 °C A->B C Add primary amine dropwise B->C D Stir at 0-5 °C for 2-4 h C->D E Pour onto ice water D->E F Filter and wash the precipitate E->F G Dry under vacuum F->G

Figure 2: Workflow for the synthesis of N-alkyl substituted dichlorotriazines.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Primary amine (e.g., methylamine, ethylamine, isopropylamine, tert-butylamine) (1.0 eq)

  • Sodium carbonate (1.1 eq)

  • Acetone

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride in acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve the primary amine and sodium carbonate in water.

  • Add the amine solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Filter the white precipitate using a Büchner funnel and wash thoroughly with cold distilled water.

  • Dry the product under vacuum to obtain the N-alkyl-4,6-dichloro-1,3,5-triazin-2-amine.

Kinetic Analysis of Nucleophilic Substitution

The rate of the nucleophilic substitution reaction can be monitored using UV-Vis spectrophotometry by observing the disappearance of the dichlorotriazine starting material or the appearance of the product.

Kinetic_Workflow cluster_kinetics Kinetic Analysis Workflow H Prepare stock solutions of dichlorotriazine and nucleophile I Equilibrate solutions to the desired temperature H->I J Mix reactants in a cuvette I->J K Monitor absorbance change over time J->K L Plot ln(A) vs. time to determine the pseudo-first-order rate constant K->L M Repeat at different nucleophile concentrations L->M N Plot k_obs vs. [Nucleophile] to determine the second-order rate constant M->N

Figure 3: Workflow for the kinetic analysis of nucleophilic substitution reactions.

Materials:

  • N-alkyl-4,6-dichloro-1,3,5-triazin-2-amine

  • Nucleophile (e.g., aniline, piperidine, sodium methoxide)

  • Appropriate solvent (e.g., acetonitrile, methanol)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of the N-alkyl substituted dichlorotriazine and the nucleophile in the chosen solvent.

  • Equilibrate the solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the dichlorotriazine solution with an excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Immediately place the cuvette in the spectrophotometer and record the absorbance at a predetermined wavelength (corresponding to the reactant or product) at regular time intervals.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).

  • Repeat the experiment with different concentrations of the nucleophile.

  • Plot kobs versus the concentration of the nucleophile. The slope of this second linear plot will be the second-order rate constant (k2) for the reaction.

Conclusion: A Predictive Framework for Rational Synthesis

This guide has established a clear framework for understanding and predicting the reactivity of N-alkyl substituted dichlorotriazines in nucleophilic substitution reactions. The combined influence of the N-alkyl group's electronic and steric properties provides a reliable basis for ranking their reactivity. While direct comparative kinetic data is sparse, the provided experimental protocols empower researchers to generate this data for their specific systems of interest. By applying the principles outlined herein, chemists can make more informed decisions in the design and execution of synthetic routes towards novel and functionalized 1,3,5-triazine derivatives.

References

  • Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029.
  • Fathalla, M. F., & Hamed, E. A. (2006). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of Chemical Research, 2006(7), 413–416. [Link] [1]3. Roberts, A. L., & Gschwend, P. M. (1994). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 28(1), 55-64. [Link] [2]4. Simpkins, N. S., & Malecka, M. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2019-2024. [Link]

  • Barai, H. R., et al. (2015). Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile. Journal of Chemistry and Chemical Sciences, 5(11), 597-606.
  • Smith, M. B. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • da Silva, A. D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 81-96. [Link] [3]11. Zimmerman, D. M., & Hamilton, A. D. (2012). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. Organic letters, 14(18), 4858–4861. [Link] [4]12. Kamal, A., et al. (2015). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 12(6), 759-799. [Link] [5]13. PubChem. (n.d.). 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-dichloro-N-isopropyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-butyl)-4,6-dichloro-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectral Validation of Synthesized 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the spectral analysis techniques used to validate the synthesis of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine and a representative derivative. By moving beyond a simple checklist of procedures, we will explore the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system for your research.

The Critical Role of Structural Validation in Triazine Chemistry

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The precise substitution pattern on the triazine ring is paramount to a compound's efficacy and safety. Therefore, robust analytical techniques are not merely a quality control step but an integral part of the discovery process. Spectroscopic methods, when used in concert, provide a detailed molecular fingerprint, confirming the identity, purity, and structure of the target compound.[2]

Synthesis Pathway: A Deliberate Approach

The synthesis of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine (Compound 1 ) and its further derivatization to a hypothetical 4-chloro-N2-ethyl-N4-phenyl-1,3,5-triazine-2,4-diamine (Compound 2 ) begins with the commercially available and highly reactive cyanuric chloride. The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for sequential nucleophilic substitution.[3]

Synthesis_Pathway CC Cyanuric Chloride C1 Compound 1 (4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine) CC->C1 Ethylamine, NaHCO3 Acetone/Water, 0-5 °C EA Ethylamine AN Aniline C2 Compound 2 (4-chloro-N2-ethyl-N4-phenyl-1,3,5-triazine-2,4-diamine) C1->C2 Aniline, NaHCO3 Acetone, 40-45 °C Fragmentation_Pathway C1 Compound 1 (m/z 191) F1_1 [M-C₂H₅]⁺ (m/z 162) C1->F1_1 - C₂H₅ F1_2 [M-C₂H₅, -Cl]⁺ (m/z 127) F1_1->F1_2 - Cl C2 Compound 2 (m/z 249) F2_1 [M-C₂H₅]⁺ (m/z 220) C2->F2_1 - C₂H₅ F2_2 [Aniline]⁺ (m/z 93) C2->F2_2 α-cleavage

Sources

A Comparative Guide to the Cytotoxicity of Substituted Triazine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern oncological research. Among the vast landscape of heterocyclic compounds, the 1,3,5-triazine scaffold has emerged as a "privileged structure" due to its remarkable versatility and significant therapeutic potential.[1] Triazine derivatives have demonstrated a wide spectrum of biological activities, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2] This guide provides a comparative analysis of different substituted triazine derivatives, delves into their structure-activity relationships (SAR), outlines a robust experimental protocol for cytotoxicity assessment, and explores the underlying molecular mechanisms of their anticancer action.

The Triazine Scaffold: A Platform for Anticancer Drug Design

The 1,3,5-triazine is a six-membered heterocyclic ring containing three nitrogen atoms and three carbon atoms. Its planar structure and the ability to introduce diverse substituents at the 2, 4, and 6 positions make it an ideal scaffold for designing targeted anticancer agents.[1] The nature of these substituents profoundly influences the compound's physicochemical properties, biological activity, and mechanism of action.[3] One of the earliest FDA-approved triazine-based antineoplastic drugs, Altretamine (Hexalen), validated the therapeutic potential of this chemical class in treating refractory ovarian cancer.[1]

Comparative Cytotoxicity of Substituted Triazine Derivatives

The cytotoxic efficacy of triazine derivatives is highly dependent on the nature of the functional groups attached to the core ring. Structure-activity relationship (SAR) studies have revealed that the number and type of substitutions are critical determinants of anticancer potency.[1] Generally, tri-substituted triazines tend to exhibit greater activity than their di-substituted counterparts.[1][4]

Key Substituent Classes and Their Impact:
  • Morpholine and Piperazine Moieties: The incorporation of six-membered nitrogen-containing heterocycles like morpholine, piperidine, and piperazine has been shown to be beneficial for antitumor activity.[1] For instance, trisubstituted 1,3,5-triazine derivatives bearing a morpholine group have been identified as potent inhibitors of the PI3K-mTOR kinase signaling pathway, a critical regulator of cell growth and survival in cancer.[5]

  • Nitrogen Mustards: Hybrid molecules combining the triazine scaffold with nitrogen mustard moieties, which are known alkylating agents, have shown significant cytotoxicity. These compounds are thought to act by cross-linking DNA, thereby inhibiting replication and transcription in rapidly proliferating cancer cells.[3]

  • Amino Groups: The introduction of various amino groups at the 2, 4, and 6 positions has yielded potent anticancer agents. Some of these derivatives have been shown to be effective inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[6]

  • Peptide Conjugates: Attaching peptide groups to the triazine ring can enhance selectivity and cellular uptake. One study found that a triazine derivative with an Ala-Ala-OMe substituent was the most cytotoxic compound in a series tested against human colon cancer cell lines (DLD-1 and HT-29).[3]

The table below summarizes the cytotoxic activity (IC50 values) of several representative substituted triazine derivatives against various cancer cell lines, illustrating the impact of different substitutions.

Compound Class/DerivativeSubstituentsCancer Cell LineIC50 (µM)Reference
Morpholino-Triazine (Compound 6b) 4-fluorophenyl)piperazin-1-yl, morpholino, benzyl-piperazine-1-carboxylateA549 (Lung)9.61[5]
Morpholino-Triazine (Compound 6c) morpholino, thiomorpholino, benzyl-piperazine-1-carboxylateMCF-7 (Breast)12.88[5]
Phenoxy-Triazine (Compound 7b) 2-arylidenehydrazinyl, bis(substituted-phenoxy)Capan-1 (Pancreatic)1.9[7]
Phenoxy-Triazine (Compound 5i) 2-arylidenehydrazinyl, bis(substituted-phenoxy)HCT-116 (Colorectal)2.2[7]
Peptide-Triazine (Compound 58) mono-2-chloroethylamine, dipeptideDLD-1 (Colon)13.71[8]
Peptide-Triazine (Compound 58) mono-2-chloroethylamine, dipeptideHT-29 (Colon)17.78[8]
Amino-Triazine (Compound 11e) tri-amino-substitutedA549 (Lung)0.028[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Inducing Programmed Cell Death

A primary mechanism by which many triazine derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[9][10] Apoptosis is a tightly regulated process essential for removing damaged or unwanted cells and is often deregulated in cancer.[10] Anticancer drugs that can effectively engage the apoptotic machinery are of significant therapeutic interest.[11]

Triazine derivatives can trigger apoptosis through various signaling pathways:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals and is regulated by the BCL-2 family of proteins.[12] Some triazine compounds have been shown to increase the expression of the pro-apoptotic protein BAX while decreasing the levels of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[8][13]

  • The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase cascade.[12]

  • Enzyme Inhibition: As mentioned, certain triazine derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as PI3K, mTOR, and DHFR.[1][5][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified model of the intrinsic apoptotic pathway, a common target for triazine derivatives.

G cluster_cell Cancer Cell Triazine Triazine Derivative BCL2 Bcl-2 (Anti-apoptotic) Triazine->BCL2 Inhibits BAX BAX (Pro-apoptotic) Triazine->BAX Activates BCL2->BAX Mito Mitochondrion BAX->Mito Forms pores CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified Intrinsic Apoptosis Pathway.

Experimental Protocol: Assessing Cytotoxicity with the MTT Assay

To quantitatively compare the cytotoxic effects of different compounds, a reliable and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation.

Scientific Rationale:

The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells.[14] This reduction results in the formation of insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength using a spectrophotometer.

Step-by-Step Protocol:
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count to determine the concentration.

    • Seed the cells into a 96-well flat-bottomed microtiter plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of culture medium).[14]

    • Causality: The seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

    • Include wells for a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.[14]

  • Compound Treatment:

    • Prepare a series of dilutions of the triazine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).[14]

    • Causality: The incubation time should be sufficient to allow the compound to exert its cytotoxic effect. A time-course experiment is often necessary to determine the optimal endpoint.

  • MTT Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 20-30 µL of MTT solution (typically 2-5 mg/mL in sterile PBS or serum-free medium) to each well.[14][16]

    • Incubate the plate for 1.5 to 4 hours at 37°C.[14][16]

    • Causality: This incubation allows the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The incubation time may need to be optimized for different cell lines.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14][16]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[14]

    • Causality: DMSO is an organic solvent that effectively dissolves the water-insoluble formazan, creating a homogenous colored solution necessary for accurate absorbance measurement.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[17] A reference wavelength of around 630-690 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Experimental Workflow Diagram:

G cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Add Triazine Derivatives (Varying concentrations) B->C D 4. Incubate 24-72h (Treatment period) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan formation) E->F G 7. Add Solubilizer (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Substituted 1,3,5-triazine derivatives represent a highly promising class of compounds in the development of novel anticancer therapeutics. Their synthetic tractability allows for the fine-tuning of their cytotoxic properties against a range of cancer cell lines. The data clearly indicates that substitutions with moieties like morpholine, piperazine, and peptides can significantly enhance potency, often through the induction of apoptosis.

Future research should focus on designing triazine derivatives with greater selectivity for cancer cells over normal cells to minimize off-target toxicity, a common challenge in chemotherapy.[2] Investigating their efficacy in more complex in vitro models, such as 3D spheroids, and in vivo animal models will be crucial steps in translating these promising laboratory findings into clinically effective treatments.

References

  • Gzella, A., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. National Institutes of Health. Available at: [Link]

  • Bhatt, H., et al. (2013). Synthesis and anticancer activity of some new s-triazine derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. CoLab. Available at: [Link]

  • OUCI. (n.d.). 1,3,5-triazine derivatives as potential anticancer agents against lung and breast cancer cell lines: Synthesis, biologi... OUCI. Available at: [Link]

  • ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. Available at: [Link]

  • RSIS International. (2025). Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. RSIS International. Available at: [Link]

  • MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]

  • Zhou, W., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central. Available at: [Link]

  • Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. PubMed Central. Available at: [Link]

  • Ouyang, L., et al. (2012). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. PubMed Central. Available at: [Link]

  • Al-Oqaili, N. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Wang, H., et al. (2019). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Fares, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available at: [Link]

  • Ouyang, L., et al. (2012). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Mayo Clinic. (n.d.). Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic. Available at: [Link]

  • Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

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structure-activity relationship (SAR) studies of N-ethyl-1,3,5-triazin-2-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1,3,5-triazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific subclass: N-ethyl-1,3,5-triazin-2-amine analogs, and delves into their structure-activity relationships (SAR) as kinase inhibitors. As a Senior Application Scientist, this document is designed to provide you with not just a review of existing data, but a practical, in-depth technical guide to aid in your own research and development endeavors. We will explore the nuances of their synthesis, compare their biological activities against key kinase targets, and provide detailed experimental protocols to empower your laboratory work.

The 1,3,5-Triazine Core: A Versatile Scaffold for Kinase Inhibition

The 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, offers a unique platform for medicinal chemists. Its planar structure and the presence of three nitrogen atoms allow for diverse substitutions at the 2, 4, and 6 positions, enabling the fine-tuning of physicochemical properties and biological activity.[1] Many 1,3,5-triazine derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3][4] The general approach to synthesizing these analogs involves the sequential nucleophilic substitution of chlorine atoms on the readily available and inexpensive starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[5]

Structure-Activity Relationship (SAR) of N-ethyl-1,3,5-triazin-2-amine Analogs

While a comprehensive SAR study specifically focused on the N-ethyl-1,3,5-triazin-2-amine core is not extensively documented in a single source, we can synthesize key insights from various studies on substituted 2,4,6-triamines. The general structure for our discussion is presented below, where R1 and R2 represent variable substituents.

SAR_schematic cluster_triazine 1,3,5-Triazine Core cluster_substituents Substituents base N1 N C2 C N1->C2 N3 N C2->N3 NH_ethyl NH-CH2CH3 C2->NH_ethyl C4 C N3->C4 N5 N C4->N5 R2 R2 C4->R2 C6 C N5->C6 C6->N1 R1 R1 C6->R1

Figure 1: General structure of N-ethyl-1,3,5-triazin-2-amine analogs.

Our analysis will focus on the impact of modifying R1 and R2 on the kinase inhibitory activity, with the N-ethyl group at the 2-position as a constant feature.

The Role of the N-ethyl Group

The presence of a small alkyl group like ethyl at the N-2 position is a common feature in many biologically active triazine derivatives. While direct comparisons are limited, the ethyl group likely contributes to the overall lipophilicity of the molecule, which can influence cell permeability and interaction with the hydrophobic regions of kinase active sites.

Impact of Substitutions at the 4- and 6-Positions (R1 and R2)

The nature of the substituents at the R1 and R2 positions is a critical determinant of both the potency and selectivity of kinase inhibition.

  • Amino and Substituted Amino Groups: The introduction of amino groups, particularly those that can form hydrogen bonds, is a common strategy in the design of kinase inhibitors. Studies on various 2,4,6-triaminotriazines have shown potent anticancer activity, often attributed to the inhibition of kinases like dihydrofolate reductase (DHFR). For instance, N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogs have shown high cytotoxic activity against lung cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[6] While not direct N-ethyl analogs, these findings highlight the importance of the amino substitutions at the 4 and 6 positions.

  • Aromatic and Heterocyclic Rings: The incorporation of aromatic and heterocyclic rings at R1 and R2 can lead to potent and selective kinase inhibitors. These groups can engage in various interactions within the kinase active site, including π-π stacking and hydrophobic interactions.

    • PI3K Inhibition: Several studies have identified 1,3,5-triazine derivatives as inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival. For example, a series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were identified as dual PI3Kα/mTOR inhibitors. One promising compound from this series, 13g , exhibited an IC50 of 0.20 µM against the A549 cancer cell line and an enzymatic IC50 of 48 nM against mTOR.[4] Another study on 1,3,5-triazine analogues reported a compound with good inhibitory activity against PI3Kγ with an IC50 of 6.90 µM.[2]

    • BTK Inhibition: Bruton's tyrosine kinase (BTK) is another important target, particularly in B-cell malignancies. A series of irreversible BTK inhibitors bearing a 6-amino-1,3,5-triazine scaffold has been developed. Compound C11 from this series showed potent BTK inhibition with an IC50 of 17.0 nM.[3][7]

  • Morpholine and Piperidine Moieties: The inclusion of morpholine and piperidine rings is a recurring theme in the design of bioactive triazines. These groups can enhance solubility and provide additional points of interaction. A 1,3,5-triazine derivative incorporating a morpholine moiety demonstrated potent inhibitory activity against both PI3K (IC50 = 3.41 nM) and mTOR (IC50 = 8.45 nM).[1]

Table 1: Comparative Activity of Representative 1,3,5-Triazine Analogs as Kinase Inhibitors

Compound IDR1R2Target KinaseIC50 (nM)Cell Line (IC50, µM)Reference
11e 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiolCyclohexylaminoDHFR28A549 (0.028)[6]
13g Thiophen-2-ylSubstituted phenylaminoPI3Kα/mTOR48 (mTOR)A549 (0.20)[4]
C11 Substituted anilinoAcrylamide-containing phenylaminoBTK17.0Raji cells (potent)[3][7]
Compound 3 Piperazin-1-yl-sulfonyl)phenol(2-morpholinoethyl)aminoPI3K/mTOR3.41 (PI3K), 8.45 (mTOR)HeLa (2.21)[1]
Compound 6 Piperidineo-disubstituted phenolPI3Kγ6900CAKI-1 (60.13% inhibition)[2]

Note: The table presents data for various 1,3,5-triazine analogs to illustrate the impact of different substituents, as direct comparative data for a series of N-ethyl analogs is limited.

Experimental Protocols

To facilitate your research, we provide detailed, step-by-step methodologies for the synthesis of a representative N-ethyl-1,3,5-triazin-2-amine analog and a common kinase inhibition assay.

Synthesis of a Disubstituted N-ethyl-1,3,5-triazin-2-amine Analog

This protocol outlines a general, three-step synthesis starting from cyanuric chloride. The reactivity of the chlorine atoms is temperature-dependent, allowing for sequential substitution.[5]

Synthesis_Workflow Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Step1 Step 1: First Substitution - Ethylamine - Base (e.g., DIPEA) - THF, 0°C Cyanuric_Chloride->Step1 Intermediate1 N-ethyl-4,6-dichloro-1,3,5-triazin-2-amine Step1->Intermediate1 Step2 Step 2: Second Substitution - Amine 1 (R1-NH2) - Base (e.g., DIPEA) - THF, Room Temp. Intermediate1->Step2 Intermediate2 N2-ethyl-N4-R1-6-chloro-1,3,5-triazine-2,4-diamine Step2->Intermediate2 Step3 Step 3: Third Substitution - Amine 2 (R2-NH2) - Base (e.g., DIPEA) - Dioxane, Reflux Intermediate2->Step3 Final_Product N2-ethyl-N4-R1-N6-R2-1,3,5-triazine-2,4,6-triamine Step3->Final_Product

Figure 2: General synthetic workflow for trisubstituted 1,3,5-triazines.

Step 1: Synthesis of N-ethyl-4,6-dichloro-1,3,5-triazin-2-amine

  • Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve ethylamine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous THF.

  • Add the ethylamine solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2 & 3: Subsequent Substitutions

The second and third chlorine atoms can be substituted by reacting the product from the previous step with the desired amines (R1-NH2 and R2-NH2) at progressively higher temperatures.

  • Second Substitution: React N-ethyl-4,6-dichloro-1,3,5-triazin-2-amine with the second amine (1.0 eq) and DIPEA (1.1 eq) in THF at room temperature.

  • Third Substitution: React the resulting disubstituted monochlorotriazine with the third amine (1.0 eq) and DIPEA (1.1 eq) in a higher boiling point solvent such as 1,4-dioxane at reflux temperature.

Purification after each step is recommended to ensure the purity of the final product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (Test Compound) - Kinase Buffer Incubation1 1. Add kinase and inhibitor to plate. Incubate for 10 min at RT. Reagents->Incubation1 Initiation 2. Add ATP/Substrate mix to initiate reaction. Incubate for 30-60 min at 30°C. Incubation1->Initiation Stop_Reaction 3. Add ADP-Glo™ Reagent to stop reaction and deplete ATP. Incubate for 40 min at RT. Initiation->Stop_Reaction Signal_Generation 4. Add Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate for 30 min at RT. Stop_Reaction->Signal_Generation Measurement 5. Measure luminescence using a plate reader. Signal_Generation->Measurement Calculation 6. Calculate % inhibition and IC50 values. Measurement->Calculation

Figure 3: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., PI3Kα, BTK)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (N-ethyl-1,3,5-triazin-2-amine analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In the wells of the assay plate, add 5 µL of the test compound solution or vehicle control.

  • Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 20 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The N-ethyl-1,3,5-triazin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The versatility of the triazine core allows for extensive chemical modification at the 4- and 6-positions, enabling the optimization of potency and selectivity against specific kinase targets. While direct SAR studies on this specific subclass are limited, the available data on related 2,4,6-trisubstituted triazines provide valuable insights for rational drug design. Future research should focus on systematic explorations of the chemical space around the N-ethyl-1,3,5-triazin-2-amine core, with a particular emphasis on generating comparative data against a panel of kinases to build a more comprehensive understanding of the SAR and to identify promising candidates for further development.

References

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